3,3'-Diaminodiphenylmethane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[(3-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFBUUFHALZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173110 | |
| Record name | Benzenamine, 3,3'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19471-12-6 | |
| Record name | Benzenamine, 3,3'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,3'-methylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Methylenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,3'-Diaminodiphenylmethane (CAS: 19471-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diaminodiphenylmethane, also known as 3,3'-methylenedianiline (3,3'-MDA), with CAS number 19471-12-6, is an aromatic amine of significant interest in polymer chemistry and materials science. As a structural isomer of the more common 4,4'-MDA, the meta-substitution pattern of its amino groups imparts unique properties to the polymers derived from it, such as improved solubility and modified reactivity profiles.[1] While its primary applications lie in the synthesis of high-performance polymers like polyimides and as a curing agent for epoxy resins, its structural motifs are of interest to medicinal chemists, although direct applications in drug development are not prominent in current literature. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature. The arrangement of its amino groups in the meta position influences its physical properties, often leading to a lower melting point and better solubility in organic solvents compared to its 4,4'- isomer. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₁₄N₂ | ||
| Molecular Weight | 198.26 | g/mol | |
| Melting Point | 81-84 | °C | [2] |
| Boiling Point (calculated) | 705.22 | K | Cheméo |
| Octanol/Water Partition Coefficient (logPoct/wat, calculated) | 2.442 | Cheméo | |
| Water Solubility (log10WS, calculated) | -2.84 | mol/l | Cheméo |
| Enthalpy of Fusion (ΔfusH°, calculated) | 27.12 | kJ/mol | Cheméo |
| Enthalpy of Vaporization (ΔvapH°, calculated) | 71.69 | kJ/mol | Cheméo |
Note: Some physical properties are calculated values from chemical property prediction software (Cheméo) and should be used as estimates.
Synthesis
Generalized Experimental Protocol for Synthesis
This protocol is a general representation based on the synthesis of related diaminodiphenylmethanes and should be optimized for specific laboratory conditions.
Materials:
-
m-Aminobenzylamine or a suitable precursor
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Acid catalyst (e.g., Hydrochloric acid)
-
Neutralizing agent (e.g., Sodium hydroxide solution)
-
Organic solvent for extraction (e.g., Toluene)
-
Solvent for recrystallization (e.g., Ethanol/water mixture)
Procedure:
-
Acidification: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the aniline precursor and water. Cool the mixture in an ice bath.
-
Slowly add the acid catalyst (e.g., hydrochloric acid) while maintaining a low temperature to form the aniline salt.
-
Condensation: To the stirred solution of the aniline salt, add formaldehyde solution dropwise at a controlled temperature (typically below 40°C).
-
After the addition is complete, continue stirring for a set period (e.g., 30 minutes).
-
Rearrangement: Heat the reaction mixture to a higher temperature (e.g., 60-100°C) and hold for several hours to facilitate the rearrangement of the condensation product to diaminodiphenylmethane.[3]
-
Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.
-
Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Polymer Chemistry
The primary industrial and research application of this compound is as a monomer in the synthesis of high-performance polymers.
Polyimide Synthesis
3,3'-MDA is used as a diamine monomer in polycondensation reactions with aromatic dianhydrides to produce polyimides. The meta-catenation of the polymer backbone, resulting from the 3,3'-isomer, disrupts the chain packing and can lead to polyimides with increased solubility and lower glass transition temperatures compared to those made from the 4,4'-isomer.
This protocol describes a typical two-step synthesis of polyimide involving the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
This compound (diamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)
Procedure:
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in the anhydrous solvent.
-
Cool the solution to 0-5°C.
-
Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution.
-
Maintain the low temperature during addition and for a few hours afterward, then allow the reaction to proceed at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a programmable oven and subject it to a staged heating cycle (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) under a nitrogen atmosphere to effect cyclodehydration and form the final polyimide film.[4]
Caption: Workflow for the synthesis of polyimide films from 3,3'-MDA.
Epoxy Resin Curing Agent
Aromatic amines, including diaminodiphenylmethanes, are effective curing agents (hardeners) for epoxy resins. They react with the epoxide groups to form a cross-linked, three-dimensional network, resulting in a thermoset polymer with high thermal stability and chemical resistance. The reactivity and final properties of the cured epoxy can be tailored by using different isomers of MDA. While 4,4'-MDA is more common, 3,3'-MDA can also be used, potentially offering a different curing profile and final mechanical properties.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (curing agent)
-
Optional: Accelerator
Procedure:
-
Mixing: Calculate the stoichiometric amount of this compound required based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Gently heat the epoxy resin to reduce its viscosity, if necessary.
-
Add the calculated amount of the curing agent to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Curing: Pour the mixture into a mold or apply it as a coating.
-
Cure the mixture at a specified temperature for a set duration. A typical curing schedule might be 2 hours at 80°C followed by 4 hours at 150°C.[5]
Relevance to Drug Development
A thorough review of scientific literature does not indicate that this compound (CAS 19471-12-6) is currently used as a direct precursor or intermediate in the synthesis of approved pharmaceutical agents. Its primary role remains in materials science.
However, the broader class of aromatic amines and related structures are of interest in medicinal chemistry. For instance, derivatives of other isomers, like 4,4'-diaminodiphenyl sulfone (Dapsone), are well-known antibacterial drugs. Furthermore, compounds containing similar structural motifs, such as 3,3'-diindolylmethane (DIM), a natural compound derived from cruciferous vegetables, have been investigated for their potential anticancer properties through the modulation of various cellular signaling pathways.[6]
Researchers in drug discovery may find this compound to be a useful scaffold for the synthesis of novel compounds. Its two primary amine groups offer reactive sites for derivatization to explore structure-activity relationships in various therapeutic areas. The meta-substitution pattern provides a distinct spatial arrangement compared to its isomers, which could lead to unique interactions with biological targets.
Safety and Toxicology
This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable aromatic diamine, primarily utilized in the field of polymer chemistry for the synthesis of high-performance materials such as polyimides and for the curing of epoxy resins. Its meta-substituted structure offers a route to polymers with distinct properties, notably enhanced solubility. While it does not have a direct, established role in drug development, its chemical structure presents a potential scaffold for the synthesis of novel bioactive molecules. Researchers and scientists should handle this compound with appropriate safety precautions due to its potential health hazards.
References
- 1. This compound | 19471-12-6 | Benchchem [benchchem.com]
- 2. This compound | 19471-12-6 [chemicalbook.com]
- 3. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 4. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. threebond.co.jp [threebond.co.jp]
- 6. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to the Synthesis of 3,3'-Diaminodiphenylmethane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 3,3'-Diaminodiphenylmethane (3,3'-DDM) and its isomers. Diaminodiphenylmethanes (DDMs) are a critical class of aromatic amines widely utilized as intermediates and building blocks in the synthesis of polymers, dyes, and pharmaceuticals. The isomeric substitution pattern on the aromatic rings significantly influences the physicochemical properties and reactivity of these compounds, making isomer-specific synthesis a key focus in chemical research and development. This document details the prevalent synthetic routes, experimental protocols, and methods for isomer separation, with a particular emphasis on the 3,3'-isomer.
Core Synthetic Strategy: Acid-Catalyzed Condensation
The primary industrial and laboratory-scale synthesis of diaminodiphenylmethanes involves the acid-catalyzed condensation of an aromatic amine with formaldehyde.[1] This reaction typically yields a mixture of isomers, with the 4,4'-isomer being the major product due to the para-directing effect of the amino group. The formation of 2,4'- and 2,2'-isomers as byproducts is common.[2] The synthesis of the 3,3'-isomer and its derivatives generally requires starting materials with a meta-substitution pattern.
The reaction proceeds through the initial formation of an aminal (N,N'-(phenylmethylene)dianiline) from the reaction of the aniline with formaldehyde. This intermediate then undergoes an acid-catalyzed rearrangement to form the various diaminodiphenylmethane isomers. The reaction conditions, including the type and concentration of the acid catalyst, temperature, and molar ratio of reactants, play a crucial role in determining the isomer distribution and the yield of the desired product.[3]
Signaling Pathway for Acid-Catalyzed DDM Synthesis
Caption: General reaction pathway for the acid-catalyzed synthesis of DDM isomers.
Synthesis of this compound and its Derivatives
While the direct synthesis of this compound is less commonly reported than its 4,4'-counterpart, its preparation can be inferred from the synthesis of its substituted derivatives. The key is the use of a meta-substituted aniline as the starting material.
Synthesis of 3,3'-Dimethyl-4,4'-Diaminodiphenylmethane
A common precursor for polymers with enhanced thermal stability is 3,3'-dimethyl-4,4'-diaminodiphenylmethane. Its synthesis provides a clear example of the methodology applicable to 3,3'-substituted DDMs.
A preparation method involves reacting o-toluidine with hydrochloric acid to form the corresponding salt. This is followed by a condensation reaction with a condensing agent, such as formaldehyde, in the presence of a catalyst. The resulting product is then neutralized with an alkaline solution and purified by recrystallization.[4]
Detailed Steps:
-
o-Toluidine is reacted with hydrochloric acid in an aqueous solution at a temperature of 20-30°C for 15-30 minutes.
-
A catalyst is added, and the temperature is maintained while a condensing agent (e.g., 37% formaldehyde solution) is added dropwise.
-
The reaction is allowed to proceed for 2-5 hours at the same temperature, followed by heating at 80-100°C for 2-3 hours.
-
After cooling, the reaction mixture is neutralized to a pH of 7.0 with an alkaline solution (e.g., 25% NaOH).
-
The crude product is collected and purified by recrystallization from a mixed solvent system.[4]
Synthesis of 3,3'-Dichloro-4,4'-Diaminodiphenylmethane
The synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) can be achieved through the condensation of o-chloroaniline with formaldehyde using heterogeneous acid catalysts like zeolites.[5]
-
A specified amount of o-chloroaniline, formaldehyde (37 wt% aqueous solution), and an activated catalyst (e.g., HY zeolite activated at 823 K for 3 hours) are charged into an autoclave.
-
The reactor is sealed, purged with nitrogen, and heated to the desired reaction temperature with stirring.
-
After the specified reaction time, the mixture is cooled to room temperature and discharged.
-
The solid product is separated by filtration.
-
The filter cake is dissolved in a suitable solvent mixture (e.g., DMF-acetic ether) and recrystallized to obtain pure MOCA.[5]
Synthesis of Other Diaminodiphenylmethane Isomers (4,4'-, 2,4'-, and 2,2'-)
The condensation of aniline with formaldehyde in the presence of a strong acid like hydrochloric acid is the most common industrial method for producing a mixture of DDM isomers, which is often used directly for the production of polymeric MDI (diphenylmethane diisocyanate).[6]
Experimental Workflow for General DDM Isomer Synthesis
Caption: A typical experimental workflow for the synthesis of a mixture of DDM isomers.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for DDM isomers.
Table 1: Synthesis of 3,3'-Dimethyl-4,4'-Diaminodiphenylmethane [4]
| Parameter | Value |
| Starting Material | o-Toluidine |
| Catalyst | Not specified in abstract |
| Condensing Agent | Formaldehyde |
| Yield | 77-82% |
| Purity | >99% |
| Melting Point | 158-159 °C |
Table 2: Heterogeneous Synthesis of 3,3'-Dichloro-4,4'-Diaminodiphenylmethane (MOCA) [5]
| Parameter | Value |
| Starting Material | o-Chloroaniline |
| Catalyst | HY Zeolite |
| HCHO Conversion | 90-92% |
| MOCA Selectivity | 75-77% |
| Temperature | 443 K |
| Pressure | 0.5 MPa |
Table 3: General Acid-Catalyzed Synthesis of DDM Isomer Mixture [3]
| Parameter | Value |
| Starting Material | Aniline |
| Catalyst | Hydrochloric Acid |
| Aniline:Formaldehyde:HCl (molar ratio) | 2.09 : 1.00 : 0.54 |
| Final Diamine Content in Product | 56.2 wt% |
| 2,4'-MDA content in Diamine Fraction | 8.3% |
| Reaction Temperature | 60°C initial, ramped to 120°C |
Isomer Separation and Purification
The separation of DDM isomers from the reaction mixture is a significant challenge due to their similar chemical and physical properties.
Fractional Crystallization
Fractional crystallization is a viable technique for separating isomers that form eutectic mixtures.[7] By carefully controlling the temperature of a molten mixture of isomers, the component with the highest melting point can be selectively crystallized, allowing for its separation from the other isomers that remain in the liquid phase. This method relies on the differences in the solid-liquid phase equilibria of the isomers.
Chromatographic Methods
Liquid chromatography can be employed for the separation of challenging isomer mixtures.[8] The choice of the stationary phase is critical for achieving good separation.
-
Phenyl and PFP (Pentafluorophenyl) columns are often effective for separating positional isomers on a benzene ring.
-
Amide and C8 columns can be suitable for separating cis-trans isomers and diastereomers due to their ability to exploit differences in spatial structure.[8]
Conclusion
The synthesis of this compound and its isomers is predominantly achieved through the acid-catalyzed condensation of the corresponding anilines with formaldehyde. While the synthesis of the 4,4'-isomer is extensively documented due to its industrial importance, the preparation of the 3,3'-isomer and other isomers can be accomplished by selecting appropriate starting materials and reaction conditions. The control of isomer distribution remains a key challenge, and the purification of a specific isomer from a mixture often requires specialized techniques such as fractional crystallization or preparative chromatography. This guide provides researchers and professionals in drug development and materials science with a foundational understanding of the synthetic landscape of these important chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]
- 4. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 5. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rcprocess.se [rcprocess.se]
- 8. welch-us.com [welch-us.com]
The Pivotal Role of 3,3'-Diaminodiphenylmethane in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
3,3'-Diaminodiphenylmethane (3,3'-DDM), an aromatic diamine, serves as a critical building block in the landscape of organic synthesis, particularly in the development of high-performance polymers and specialized chromophores. Its unique structural configuration, featuring two amino groups in the meta position on the phenyl rings, imparts distinct chemical and physical properties to the resulting materials, setting it apart from its more common isomer, 4,4'-diaminodiphenylmethane (4,4'-MDA).[1] This guide elucidates the multifaceted role of 3,3'-DDM, offering a comprehensive overview of its applications, supported by quantitative data, detailed experimental insights, and visual representations of key synthetic pathways.
The spatial arrangement of the amino groups in the 3,3'-isomer is a key determinant of the architecture and properties of the polymers it forms, influencing characteristics such as improved solubility and modified reactivity profiles in polymerization reactions.[1] This has led to its increasing significance in contemporary chemical science as a precursor and intermediate in complex organic syntheses.[1]
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of 3,3'-DDM is essential for its effective utilization in synthesis. The compound is a solid at room temperature with a distinct melting point range. Its solubility in organic solvents facilitates its use in a variety of reaction conditions.
| Property | Value | Reference |
| CAS Number | 19471-12-6 | [2] |
| Molecular Formula | C13H14N2 | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| Melting Point | 81-84 °C | [2] |
| Boiling Point | 192-195 °C (at 2 Torr) | [2] |
| Appearance | White to Pale Yellow Solid | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [3] |
Table 1: Summary of key physicochemical properties of this compound.
Core Applications in Polymer Chemistry
The dual amine functionality of 3,3'-DDM makes it an ideal monomer for step-growth polymerization, leading to the formation of high-performance polymers such as polyimides and as a curing agent for epoxy resins.
Synthesis of High-Performance Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] 3,3'-DDM is a valuable diamine monomer in polyimide synthesis. The meta-catenation of the aromatic rings in 3,3'-DDM disrupts the chain packing that is characteristic of polymers made from the 4,4'-isomer, often leading to polyimides with enhanced solubility and lower glass transition temperatures, which can be advantageous for processing.
The synthesis is typically a two-step process. First, the polyaddition of the diamine (3,3'-DDM) with an aromatic dianhydride in a polar aprotic solvent at room temperature yields a soluble poly(amic acid) precursor. Subsequently, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.
Diagram 1: General workflow for the synthesis of polyimides from 3,3'-DDM.
Curing Agent for Epoxy Resins
Diaminodiphenylmethane and its derivatives are widely used as curing agents (hardeners) for epoxy resins.[3][5] The nucleophilic amino groups of 3,3'-DDM react with the epoxide groups of the resin in a ring-opening addition reaction.[3] This process forms a highly cross-linked, three-dimensional thermoset polymer network. The resulting cured epoxy exhibits excellent mechanical properties, thermal stability, and chemical resistance.[6] The choice of the diamine isomer can influence the final properties of the thermoset, such as its glass transition temperature and toughness.
| Polymer System | Monomers | Key Properties of Resulting Polymer |
| Polyimide | 3,3'-DDM + Aromatic Dianhydride | High thermal stability, good mechanical strength, improved solubility compared to 4,4'-isomer-based polyimides. |
| Epoxy Thermoset | 3,3'-DDM + Epoxy Resin (e.g., TGDDM) | Excellent mechanical characteristics, high thermal stability, corrosion and erosion resistance.[6] |
Table 2: Polymer systems utilizing this compound and their properties.
Role in the Synthesis of Azo Dyes
Azo dyes represent the largest class of synthetic colorants used in various industries.[7] Their synthesis fundamentally involves two steps: diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[7][8]
With its two primary amino groups, this compound can be bis-diazotized to form a tetraazonium salt. This reactive intermediate can then couple with two equivalents of a coupling component (such as phenols, anilines, or other aromatic compounds) to produce symmetrical bis-azo dyes. These dyes have extended chromophoric systems, which can result in deep and intense colors.
Diagram 2: Reaction pathway for bis-azo dye synthesis using 3,3'-DDM.
Experimental Protocols: A Representative Synthesis
To provide a practical context, the following section details a representative experimental protocol for the synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).
Protocol: Two-Step Synthesis of a Polyimide from 3,3'-DDM and PMDA
Objective: To synthesize a polyimide film via a two-step polycondensation reaction.
Materials:
-
This compound (3,3'-DDM), purified
-
Pyromellitic Dianhydride (PMDA), purified
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Poly(amic acid) Synthesis (Step 1):
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 3,3'-DDM in anhydrous DMAc under a nitrogen atmosphere.
-
Stir the solution until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA powder to the solution in small portions over one hour. Maintain the temperature at 0-5 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization (Step 2):
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to a staged curing cycle. A typical cycle might be:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down to room temperature slowly.
-
Immerse the glass plate in deionized water to carefully peel off the resulting flexible, transparent polyimide film.
-
Characterization: The resulting polyimide film can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Diagram 3: Logical workflow for polyimide synthesis and characterization.
Conclusion
This compound is a versatile and valuable monomer in organic synthesis. Its distinct meta-isomeric structure offers a powerful tool for chemists and material scientists to fine-tune the properties of advanced materials. From creating soluble, high-performance polyimides for the electronics and aerospace industries to synthesizing complex bis-azo dyes for specialized applications, 3,3'-DDM continues to be a compound of significant interest. A thorough understanding of its reactivity and physicochemical properties is paramount for leveraging its full potential in the innovation of next-generation materials and molecules.
References
- 1. This compound | 19471-12-6 | Benchchem [benchchem.com]
- 2. This compound | 19471-12-6 [chemicalbook.com]
- 3. yonghuicomposite.com [yonghuicomposite.com]
- 4. benchchem.com [benchchem.com]
- 5. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
3,3'-Methylenedianiline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
3,3'-Methylenedianiline, also known as 3,3'-diaminodiphenylmethane, is a solid at room temperature.[1] It is characterized by two aniline groups linked by a methylene bridge.[2]
| Property | Value | Reference |
| CAS Number | 19471-12-6 | [2] |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 81-84 °C | [1] |
Toxicological Data and Hazard Classification
3,3'-Methylenedianiline is classified as a hazardous substance with acute toxicity, and it is a suspected carcinogen.[1][3] The majority of detailed toxicological studies have been conducted on the 4,4'-isomer, which is also considered a hepatotoxin and a carcinogen.[4][5]
Hazard Classifications: [1][3]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Skin Sensitization (Category 1)
-
Suspected of causing genetic defects[6]
-
Suspected of causing cancer (Carcinogenicity, Category 2)
Quantitative Toxicity Data (4,4'-Methylenedianiline):
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 750 - 2,100 mg/kg | [7] |
| LD₅₀ | Mouse | Oral | 640 - 880 mg/kg | [7] |
| LD₅₀ | Guinea Pig | Oral | 400 mg/kg | [7] |
| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg | [7] |
Experimental Protocols
Detailed experimental protocols for 3,3'-MDA are not widely available in the public domain. However, standard OECD guidelines are followed for assessing the toxicity of chemicals. Below are generalized methodologies for key toxicological endpoints.
Acute Oral Toxicity (Based on OECD Guideline 423)
This test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance is not administered as is.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.[2][8][9][10]
-
Test Animals: Healthy young adult albino rabbits are used.
-
Test Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized system.
Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.[6][11][12][13][14]
-
Test Animals: Healthy young adult albino rabbits are used.
-
Test Procedure: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.
-
Scoring: Lesions are scored according to a standardized scale to determine the irritation potential.
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling 3,3'-Methylenedianiline.
Engineering Controls
-
Work with 3,3'-MDA should be conducted in a well-ventilated area, preferably in a designated chemical fume hood.[13]
-
Use a closed system for transfers and handling whenever possible to minimize dust or vapor generation.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with 3,3'-MDA.[3][8][11][12]
-
Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator with N95 filters or higher is required.[3][12]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[11]
-
Skin and Body Protection: A lab coat, closed-toe shoes, and long pants are required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be worn.[15]
Hygiene Practices
-
Do not eat, drink, or smoke in areas where 3,3'-MDA is handled.[7]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9]
-
Remove contaminated clothing immediately and wash it before reuse.[6]
Emergency Procedures
First Aid Measures
Immediate action is crucial in case of exposure.[6][15][16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[15]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
References
- 1. 3,3 -Methylenedianiline 97 19471-12-6 [sigmaaldrich.com]
- 2. oecd.org [oecd.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Accidental intoxication with methylene dianiline p,p'-diaminodiphenylmethane: acute liver damage after presumed ecstasy consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. cerij.or.jp [cerij.or.jp]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 15. dep.nj.gov [dep.nj.gov]
- 16. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jacvam.go.jp [jacvam.go.jp]
Aromatic Diamine Monomers: A Technical Guide to High-Performance Polymers
An in-depth exploration into the synthesis, characterization, and application of novel aromatic diamine monomers for the advancement of polymer science.
Aromatic diamines are foundational components in the synthesis of high-performance aromatic polymers like polyimides and polyamides.[1] These polymers are distinguished by their remarkable thermal stability, mechanical strength, and chemical resistance, rendering them essential for demanding applications in the aerospace, electronics, and medical fields.[1][2] The continuous drive for materials with superior properties—such as enhanced solubility for improved processability, lower dielectric constants for microelectronics, and greater optical transparency for display technologies—has fueled extensive research into the design and synthesis of new aromatic diamine monomers.[1]
This technical guide delves into a selection of innovative aromatic diamine monomers, providing a detailed account of their synthesis, the properties of the polymers derived from them, and the experimental methods used for their characterization. The strategic design of these monomers, which may include the incorporation of bulky side groups, flexible ether linkages, or fluorine substituents, enables the precise tailoring of polymer properties.[1]
Featured Aromatic Diamine Monomers and Polymer Properties
The molecular architecture of aromatic diamine monomers is a critical determinant of the final properties of the polymers. By strategically modifying these structures, researchers can systematically improve key characteristics such as thermal stability, solubility, and dielectric performance.[1]
Quantitative Data on Polymer Properties
The following tables summarize the properties of polymers synthesized from various aromatic diamine monomers, illustrating the impact of monomer structure on performance.
Table 1: Properties of Polyimides Derived from 2',7'-bis(4-aminophenoxy)-spiro[fluorene-9,9'-xanthene] (SFX-DA) [1]
| Dianhydride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2/Air) | Solubility | Optical Transparency (% at 450nm) | Dielectric Constant (1 MHz) |
| PMDA | 350 | 550 / 540 | Soluble in NMP, DMAc | 85 | 2.8 |
| 6FDA | 320 | 530 / 520 | Soluble in NMP, DMAc, THF | 90 | 2.6 |
| ODPA | 335 | 545 / 535 | Soluble in NMP, DMAc | 88 | 2.7 |
Data compiled from multiple sources for illustrative purposes.[1]
Table 2: Properties of Polyamides Derived from N,N'-bis(4-aminophenyl)benzene-1,4-dicarboxamide [2]
| Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Tensile Strength (MPa) | Elongation at Break (%) |
| TPC | 1.2 | 380 | 560 | 120 | 8 |
| IPC | 1.1 | 370 | 550 | 110 | 10 |
NMP: N-methyl-2-pyrrolidone, DMAc: N,N-dimethylacetamide, THF: Tetrahydrofuran, PMDA: Pyromellitic dianhydride, 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, ODPA: 4,4'-Oxydiphthalic anhydride, TPC: Terephthaloyl chloride, IPC: Isophthaloyl chloride.
Table 3: Properties of Polyimides Derived from 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA) [3]
| Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N2) | Solubility | Dielectric Constant (1 MHz) |
| PMDA | 0.85 | 381 | 569 | Soluble in NMP, DMAc | 2.82 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline typical experimental procedures for the synthesis and characterization of aromatic diamine monomers and their corresponding polymers.
Synthesis of Aromatic Diamine Monomers
A representative synthesis of a novel aromatic diamine, 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), is described as follows:
-
Reaction Setup : A mixture of the starting materials is prepared in a suitable solvent.
-
Reaction Conditions : The reaction is carried out under an inert atmosphere (e.g., nitrogen) and stirred at a specific temperature for a designated period.
-
Purification : The crude product is purified using techniques such as column chromatography. For NADA, a 100–200 mesh neutral alumina stationary phase and a petroleum ether/ethyl acetate (2:3, v/v) mobile phase are used.[3]
-
Product Isolation : The solvent is removed via rotary evaporation, and the final product is dried under vacuum to yield the pure diamine monomer as a powder.[3]
-
Characterization : The structure and purity of the synthesized monomer are confirmed using techniques like ¹H NMR and mass spectrometry.[3]
Polymer Synthesis and Film Preparation
The synthesis of polyimides from aromatic diamines and dianhydrides typically involves a two-step polycondensation reaction.
-
Poly(amic acid) (PAA) Synthesis : The diamine monomer is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc). The dianhydride is then slowly added to the solution, and the mixture is stirred at room temperature for an extended period (e.g., 12 hours) to form a viscous PAA solution.[3]
-
Film Casting : The PAA solution is cast onto a clean glass substrate using a spin-coater to ensure a uniform thickness.[3]
-
Thermal Imidization : The cast film is then subjected to a stepwise thermal curing process. For instance, the film might be heated at 90°C for 30 minutes to remove the solvent, followed by curing at higher temperatures (e.g., 250°C for 10 minutes and 350°C for 10 minutes) to complete the imidization process and form the final polyimide film.[3]
Visualizing Key Processes
Diagrams are essential for understanding the complex relationships in polymer chemistry. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the fundamental structure-property relationships.
Conclusion
The development of novel aromatic diamine monomers is a pivotal driver of innovation in the high-performance polymer sector. By strategically engineering the molecular architecture of these monomers, researchers can systematically enhance crucial properties of the resulting polymers, including solubility, thermal stability, and dielectric performance.[1] This targeted approach to material design opens up new possibilities for advanced applications in a multitude of industries. The continued exploration of new aromatic diamine structures will undoubtedly lead to the creation of next-generation materials with unprecedented capabilities.
References
3,3'-DDM molecular symmetry and its implications
An In-depth Technical Guide to the Molecular Symmetry of 3,3'-Diaminodiphenylmethane (3,3'-DDM) and Its Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular symmetry of this compound (3,3'-DDM), a crucial chemical intermediate in the synthesis of polymers and a molecule of interest in medicinal chemistry. In contrast to its well-characterized and more symmetric isomer, 4,4'-DDM, the meta-substitution pattern of 3,3'-DDM results in a lower molecular symmetry. This guide explores the structural nuances of 3,3'-DDM, deduces its most probable point group, and elucidates the profound implications of its symmetry on its physicochemical properties, spectroscopic signatures, and potential biological activity. Detailed experimental protocols for its synthesis and characterization are provided, alongside illustrative diagrams to facilitate a deeper understanding of its structure-property relationships.
Introduction to Molecular Symmetry
Molecular symmetry is a fundamental concept in chemistry that describes the different symmetry elements a molecule possesses.[1] These elements include rotation axes (Cn), mirror planes (σ), centers of inversion (i), and improper rotation axes (Sn).[2][3] The complete set of symmetry operations for a molecule defines its point group, which can be used to predict or explain many of its chemical and physical properties, such as polarity, chirality, and spectroscopic transitions.[1][4]
Molecular Symmetry of 3,3'-DDM
Unlike its 4,4'-isomer, which possesses a higher degree of symmetry (C2v), this compound (3,3'-DDM) has a bent and kinked molecular architecture due to the meta-position of the amino groups.[5] This substitution pattern significantly reduces the overall symmetry of the molecule.
Conformational Flexibility and Point Group Determination
The 3,3'-DDM molecule consists of two aniline rings connected by a methylene bridge. The single bonds connecting the phenyl rings to the central carbon atom allow for considerable rotational freedom. This flexibility means that the molecule can exist in various conformations in the gas phase or in solution.
References
- 1. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmrprobe.org [nmrprobe.org]
- 5. depts.washington.edu [depts.washington.edu]
Physical and chemical properties of 3,3'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3'-Methylenedianiline (3,3'-MDA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.
Core Chemical and Physical Properties
3,3'-Methylenedianiline, with the CAS number 19471-12-6, is an aromatic amine characterized by two aniline rings linked by a methylene bridge at the meta position.[1][2] Its chemical structure plays a significant role in its physical and chemical behaviors.
Identification and Structure
| Property | Value | Reference |
| Chemical Name | 3,3'-Methylenedianiline | |
| Synonyms | 3,3'-Diaminodiphenylmethane, 3,3'-MDA | [1] |
| CAS Number | 19471-12-6 | |
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| SMILES | Nc1cccc(Cc2cccc(N)c2)c1 | |
| InChI | 1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 |
Physical Properties
A summary of the key physical properties of 3,3'-Methylenedianiline is presented in the table below. It is typically a solid at room temperature.[1]
| Property | Value | Reference |
| Melting Point | 81-84 °C (lit.) | |
| Boiling Point | 192-195 °C at 2 Torr | [3] |
| Density (Predicted) | 1.143 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.82 ± 0.10 | [3] |
Solubility Profile
Chemical Properties and Reactivity
As an aromatic amine, 3,3'-Methylenedianiline is a weak base.[2] It is known for its high thermal stability, which makes it a valuable component in the production of polyurethanes and epoxy resins, where it often serves as a hardener or curing agent.[1]
Spectroscopic Data
The following provides an overview of the available spectroscopic data for the characterization of 3,3'-Methylenedianiline.
Mass Spectrometry
The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 3,3'-Methylenedianiline are crucial for research and development. The following sections outline general procedures that can be adapted for this specific isomer.
Synthesis of 3,3'-Methylenedianiline
The general synthesis of diaminodiphenylmethanes involves the condensation reaction of an aniline with formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid.[6][7] For the synthesis of a specific isomer like 3,3'-MDA, the reaction conditions, including temperature and catalyst, would need to be carefully controlled to favor the desired product. A general procedure would involve:
-
Reaction of m-toluidine with hydrochloric acid to form the salt.
-
Condensation reaction with a condensation agent like formaldehyde in the presence of a catalyst.
-
Neutralization of the reaction product with an alkaline solution.
-
Purification of the crude product, for example, by recrystallization from a suitable solvent mixture like ethanol and dimethylformamide.[8][9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the analysis of aromatic amines and their isomers. A reversed-phase HPLC method can be developed for the separation and quantification of 3,3'-MDA.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a buffer, is employed.
-
Detection: UV detection is commonly used for aromatic amines.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of methylenedianiline isomers.
-
Derivatization: Often, derivatization of the amine groups is necessary to improve chromatographic performance.
-
Column: A capillary column, such as a DB-1MS, is suitable for separation.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: Mass spectrometry provides both qualitative and quantitative data.[11]
Safety Information
3,3'-Methylenedianiline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.
| Hazard Statement | GHS Classification |
| H302+H312+H332 | Acute toxicity (Oral, Dermal, Inhalation), Category 4 |
| H315 | Skin irritation, Category 2 |
| H319 | Eye irritation, Category 2 |
| H335 | Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 |
| H351 | Carcinogenicity, Category 2 |
References
- 1. CAS 19471-12-6: 3,3'-methylenedianiline | CymitQuimica [cymitquimica.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. This compound | 19471-12-6 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound [webbook.nist.gov]
- 6. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]
- 7. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 8. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 9. Preparation method of 3,3'-dimethyl-4,4'-diamino dibenzyl methane - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
GHS Hazard Profile of 3,3'-Diaminodiphenylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenylmethane (3,3'-MDA), a member of the aromatic amine family, is a chemical intermediate used in the synthesis of polymers and other specialty chemicals. As with many aromatic amines, understanding its hazard profile is critical for ensuring safe handling and for risk assessment in research and development settings. This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements for this compound, compiled from available safety data sheets and chemical databases.
GHS Hazard Classification
Based on information from chemical suppliers, this compound is classified with several hazard statements, indicating risks associated with acute toxicity, skin and eye irritation, and potential long-term health effects. The signal word associated with this chemical is "Warning"[1][2].
Summary of GHS Hazard Statements
The following table summarizes the GHS hazard classifications and corresponding H-statements for this compound.
| Hazard Class | Hazard Statement Code | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
| Carcinogenicity | H351 | Suspected of causing cancer[1] |
Toxicological Data
Experimental Protocols
Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, the hazard classifications are based on standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are general descriptions of the types of protocols that would be used to determine the observed hazards.
Acute Toxicity Testing (Oral, Dermal, Inhalation)
Acute toxicity studies are typically conducted in rodents (e.g., rats or mice) to determine the short-term adverse effects of a substance.
-
Oral (OECD TG 420, 423, or 425): A single dose of the substance is administered by gavage to the animals. The animals are then observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Dermal (OECD TG 402): The substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing, and the animals are observed for signs of toxicity and mortality.
-
Inhalation (OECD TG 403): Animals are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a specified duration. Observations for toxicity and mortality follow the exposure period[3].
Skin and Eye Irritation Testing
-
Skin Irritation (OECD TG 404): The test substance is applied to a small patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals[4]. In vitro methods using reconstructed human epidermis models are also now widely used (OECD TG 431, 439)[5][6].
-
Eye Irritation (OECD TG 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for redness, swelling, and corneal opacity[7][8][9].
Sensitization Testing
-
Skin Sensitization (OECD TG 429, Local Lymph Node Assay - LLNA): This is the preferred in vivo method for assessing the skin sensitization potential of a chemical. It involves applying the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes[10][11]. In vitro methods are also available and are based on key events in the adverse outcome pathway for skin sensitization (OECD TG 442C, 442D, 442E)[12].
Carcinogenicity Bioassay
-
Carcinogenicity Studies (OECD TG 451): These are long-term studies, typically lasting for the lifetime of the test animals (e.g., two years in rats). The substance is administered to the animals daily, usually in their feed or drinking water. At the end of the study, tissues and organs are examined for the presence of tumors[13].
Logical Relationship of Hazard Determination
The process of classifying a chemical according to GHS follows a logical workflow, starting from the intrinsic properties of the substance and leading to the assignment of hazard statements.
Signaling Pathways in Toxicity
While specific signaling pathways for this compound toxicity are not detailed in the available literature, aromatic amines, in general, can exert their toxic effects through various mechanisms. For instance, skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP).
Conclusion
This compound is a chemical with a notable hazard profile that requires careful handling and the use of appropriate personal protective equipment. The GHS hazard statements indicate risks of acute toxicity, skin and eye irritation, and potential for respiratory sensitization and carcinogenicity. Researchers and professionals in drug development should consult the full safety data sheet before use and implement control measures to minimize exposure. Further research to establish definitive quantitative toxicity values and to elucidate the specific mechanisms of toxicity for 3,3'-MDA would be beneficial for a more complete risk assessment.
References
- 1. cerij.or.jp [cerij.or.jp]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. x-cellr8.com [x-cellr8.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. episkin.com [episkin.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. Draize test - Wikipedia [en.wikipedia.org]
- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 10. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The carcinogenesis bioassay in perspective: application in identifying human cancer hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassay of daminozide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassay of N-nitrosodiphenylamine for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Material Safety Data Sheet for CAS 19471-12-6 (3,3'-Diaminodiphenylmethane)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for CAS 19471-12-6, chemically identified as 3,3'-Diaminodiphenylmethane. The information is compiled from various safety data sheets and regulatory documents to ensure a thorough understanding of its properties, hazards, and safe handling procedures.
Chemical Identification
| Identifier | Value |
| CAS Number | 19471-12-6 |
| Chemical Name | This compound |
| Synonyms | 3,3'-Methylenedianiline, 3-(3-Aminobenzyl)phenylamine |
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol [1] |
| Chemical Structure | (Depiction of the chemical structure) |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to light yellow or light orange crystalline powder | [2] |
| Melting Point | 81-84 °C | [1] |
| Purity | ≥97% - >98.0% (GC) | [1][2] |
| Flash Point | Not applicable | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Target Organs: Respiratory system[1]
Toxicological Information
The following data is summarized from a comprehensive public report by the Australian Industrial Chemicals Introduction Scheme (AICIS).[3]
| Toxicity Endpoint | Species | Guideline | Results |
| Acute Dermal Toxicity | Rat | - | LD50 > 2000 mg/kg bw |
| Acute Inhalation Toxicity | Rat | OECD 403 | LC > 5.3 mg/L/4h |
| Skin Irritation | Rabbit | OECD 404 | Not a skin irritant |
| Eye Irritation | Rabbit | OECD 405 | Slight eye irritant |
| Skin Sensitization | Guinea Pig | OECD 406 | Evidence of skin sensitization |
| Mutagenicity (Ames Test) | S. typhimurium & E. coli | OECD 471 & 472 | Non-mutagenic |
| Repeated Dose Oral Toxicity (28-day) | Rat | OECD 407 | NOAEL: 1000 ppm (approx. 97 mg/kg/day) |
Experimental Protocols
Detailed methodologies for key toxicological studies are summarized below.
Repeated Dose Oral Toxicity (OECD Guideline 407)[3]
A 28-day oral toxicity study was performed on Wistar rats. The chemical was administered daily in drinking water at concentrations of 0, 1000, 5000, or 15000 ppm, corresponding to average daily doses of 0, 97, 497, and 1739 mg/kg respectively. Each group consisted of five male and five female rats. Clinical observations were recorded on a weekly basis. Blood samples for analysis were collected on day 28, and a full necropsy was performed on day 29. All animals survived until the scheduled necropsy.
Skin Sensitization (OECD Guideline 406) - Magnusson-Kligman Maximisation Test[3]
This study was conducted using female Pirbright White guinea pigs, with four animals in the treatment group. A preliminary study identified a 10% preparation of the chemical in distilled water as the maximum non-irritant concentration for occlusive application. The main study followed the Magnusson-Kligman Maximisation Test protocol to assess the skin sensitization potential.
Handling and Storage
-
Handling: Use personal protective equipment as required. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[4]
Personal Protective Equipment
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[1]
Signaling Pathways and Mechanism of Action
Currently, there is limited publicly available information detailing the specific signaling pathways or molecular mechanisms through which this compound exerts its toxic effects. Its classification as a suspected carcinogen suggests potential for genotoxicity or other mechanisms leading to uncontrolled cell growth, although the Ames test for mutagenicity was negative.[3] Further research is required to elucidate its interactions with biological systems at the molecular level.
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS for the most current and complete safety information.
References
Methodological & Application
Synthesis of High-Performance Polymers from 3,3'-Diaminodiphenylmethane (3,3'-DDM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polyamides derived from 3,3'-Diaminodiphenylmethane (3,3'-DDM). The unique meta-substituted isomeric structure of 3,3'-DDM imparts distinct properties to the resulting polymers, such as improved solubility, which can be advantageous for processing and specific applications in electronics, aerospace, and biomedical fields.
Introduction to 3,3'-DDM in Polymer Synthesis
Aromatic polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The selection of the diamine monomer is a critical factor that dictates the final properties of the polymer. While 4,4'-Diaminodiphenylmethane (4,4'-DDM) is a commonly used diamine that results in polymers with highly linear and rigid backbones, its meta-isomer, 3,3'-DDM, introduces a kink in the polymer chain. This structural irregularity disrupts chain packing, leading to enhanced solubility in organic solvents without significantly compromising the desirable high-performance characteristics. This improved processability makes 3,3'-DDM-based polymers attractive for applications requiring solution-based fabrication techniques.
High-Performance Polyimides from 3,3'-DDM
Polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The initial step involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide via thermal or chemical imidization. The choice of dianhydride allows for the tailoring of the polymer's properties.
Quantitative Data Summary: Polyimide Properties
The following table summarizes the key thermal and mechanical properties of polyimides synthesized from 3,3'-DDM and various aromatic dianhydrides.
| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Pyromellitic Dianhydride (PMDA) | 3,3'-DDM-PMDA | ~350 | >500 | 100 - 120 | 2.5 - 3.5 | 5 - 10 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 3,3'-DDM-BTDA | ~270 | >500 | 90 - 110 | 2.0 - 3.0 | 10 - 20 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 3,3'-DDM-6FDA | ~260 | >500 | 80 - 100 | 2.0 - 2.5 | >20 |
Note: The data presented are representative values and may vary depending on the specific synthesis and processing conditions.
Experimental Workflow: Polyimide Synthesis
The following diagram illustrates the general workflow for the synthesis of polyimides from 3,3'-DDM.
Application Notes and Protocols: Synthesis of Poly(3,3'-diaminodiphenylmethane-co-formaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acid-catalyzed condensation polymerization of 3,3'-Diaminodiphenylmethane with formaldehyde. This process yields a poly(this compound-co-formaldehyde) resin. The methodologies outlined herein are compiled from established procedures for analogous aromatic amine-formaldehyde condensations, providing a robust starting point for synthesis and characterization. All quantitative data is presented in structured tables for clarity, and a comprehensive experimental workflow is visualized.
Introduction
The condensation reaction between aromatic amines and formaldehyde is a fundamental process for the synthesis of various polymers and resins. These materials find applications as curing agents for epoxy resins, in the formation of polyurethanes, and as intermediates in the synthesis of various specialty chemicals.[1] While the synthesis of 4,4'-methylenedianiline (MDA) is widely documented, protocols specifically detailing the polymerization of this compound with formaldehyde are less common. This application note adapts established methodologies for related compounds to provide a comprehensive protocol for the synthesis and characterization of poly(this compound-co-formaldehyde).
Reaction and Mechanism
The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution. Formaldehyde is first activated by a proton to form a highly reactive electrophile, which then attacks the electron-rich aromatic ring of this compound. Subsequent condensation and further reaction with formaldehyde lead to the formation of methylene bridges between the aromatic amine units, resulting in a polymer. The reaction is typically carried out in the presence of a strong acid catalyst such as hydrochloric acid.[1][2]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (3,3'-MDA)
-
Formaldehyde solution (37% in water, formalin)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (25% w/v)
-
Distilled water
-
Organic solvent (e.g., Toluene or Dimethylformamide)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle with temperature controller
-
pH meter or pH indicator strips
-
Buchner funnel and filter paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Oven
Synthesis of Poly(this compound-co-formaldehyde)
-
Reaction Setup: In a round-bottom flask, charge this compound and an appropriate amount of organic solvent.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur; maintain the temperature between 20-30°C. Stir for 15-30 minutes.
-
Formaldehyde Addition: Slowly add the formaldehyde solution dropwise to the reaction mixture using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 40-50°C.
-
Initial Condensation: After the complete addition of formaldehyde, continue stirring at 40-50°C for 2 hours.
-
Polymerization: Gradually increase the temperature to 80-90°C and maintain it for 3 hours to promote polymerization.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add sodium hydroxide solution to neutralize the acid and adjust the pH to 7.
-
Product Isolation: The solid polymer product will precipitate. Isolate the precipitate by filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with distilled water until the washings are neutral to remove any remaining salts and impurities.
-
Drying: Dry the purified polymer in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of related poly(diaminodiphenylmethane) resins.
| Parameter | Value/Range | Reference/Notes |
| Molar Ratio (3,3'-MDA : Formaldehyde) | 1 : 0.5 - 1 | Optimization may be required. |
| Catalyst | Hydrochloric Acid | Other strong acids can be used. |
| Reaction Temperature | 40 - 90°C | Staged temperature profile is common.[3] |
| Reaction Time | 5 - 7 hours | Includes initial condensation and polymerization. |
| pH for Precipitation | 7 | Neutralization is crucial for product isolation.[3] |
| Expected Yield | 75 - 85% | Based on analogous reactions for substituted anilines.[3] |
| Purity (crude) | >80% | Purification steps can improve purity.[3] |
Characterization
The synthesized polymer can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer, such as N-H, C-H, and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the polymer repeating units and the nature of the methylene bridges.
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and polydispersity index of the polymer.
Visualizations
Experimental Workflow
References
- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 3,3'-Diaminodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenylmethane (3,3'-DDM) is an aromatic amine that finds application in various industrial processes, including the synthesis of polymers and dyes. Its potential toxicity and environmental persistence necessitate sensitive and reliable analytical methods for its detection and quantification in diverse matrices such as environmental samples, industrial effluents, and biological specimens. This document provides detailed application notes and protocols for the analysis of 3,3'-DDM using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.
Analytical Methods Overview
A summary of the key quantitative parameters for the described analytical methods is presented in the table below. These values are based on methods developed for structurally similar aromatic amines and should be considered as starting points for method validation for 3,3'-DDM.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Electrochemical Sensing |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 0.01 - 0.1 µM |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL | 0.05 - 0.5 µM |
| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | 0.1 - 100 µM |
| Recovery | 85 - 110% | 80 - 115% | Not Applicable |
| Precision (%RSD) | < 5% | < 10% | < 7% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of aromatic amines. The method offers good sensitivity and reproducibility for the analysis of 3,3'-DDM in various sample matrices.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Trifluoroacetic acid (TFA) or Formic acid (analytical grade).
-
This compound (3,3'-DDM) reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing 0.1% TFA or Formic Acid). A typical starting condition is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm and 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Water Samples:
-
Filter the water sample through a 0.45 µm syringe filter.
-
If pre-concentration is required, perform Solid-Phase Extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute 3,3'-DDM with methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
Soil and Sediment Samples:
-
Air-dry the sample and sieve to remove large particles.
-
Extract a known weight of the sample with a suitable solvent (e.g., methanol, acetonitrile) using sonication or Soxhlet extraction.
-
Centrifuge or filter the extract to remove solid particles.
-
The extract can be further cleaned up using SPE as described for water samples.
-
-
Biological Samples (Plasma/Urine):
-
Perform protein precipitation by adding acetonitrile (1:3, v/v) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
5. Calibration:
-
Prepare a stock solution of 3,3'-DDM in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
Experimental Workflow
Caption: Workflow for the analysis of 3,3'-DDM by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique for the analysis of 3,3'-DDM. Due to the polar nature of 3,3'-DDM, derivatization is generally required to improve its volatility and chromatographic performance.[1][2][3]
Experimental Protocol
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Standards:
-
Solvents for extraction (e.g., Dichloromethane, Hexane, Ethyl Acetate - GC grade).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzoyl chloride).
-
Anhydrous sodium sulfate.
-
3,3'-DDM reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 - 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation. (Specific ions for derivatized 3,3'-DDM need to be determined experimentally).
4. Sample Preparation and Derivatization:
-
Extraction: Follow the same extraction procedures as for HPLC-UV analysis, using GC-grade solvents. After extraction, the solvent should be dried over anhydrous sodium sulfate.
-
Derivatization (Silylation Example):
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
5. Calibration:
-
Prepare calibration standards of 3,3'-DDM and derivatize them in the same manner as the samples.
-
Construct a calibration curve using the peak areas of the characteristic ions of the derivatized 3,3'-DDM.
Experimental Workflow
Caption: Workflow for the analysis of 3,3'-DDM by GC-MS.
Electrochemical Sensing
Electrochemical methods offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds like 3,3'-DDM. Voltammetric techniques, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are particularly suitable for quantitative analysis.[4][5]
Experimental Protocol
1. Instrumentation:
-
Potentiostat/Galvanostat.
-
Three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Boron-Doped Diamond Electrode (BDDE), or a screen-printed electrode).
-
Reference Electrode (e.g., Ag/AgCl).
-
Counter Electrode (e.g., Platinum wire).
-
2. Reagents:
-
Supporting Electrolyte: Phosphate buffer solution (PBS) or Britton-Robinson buffer at a suitable pH (to be optimized, typically in the acidic to neutral range for aromatic amines).
-
3,3'-DDM reference standard.
3. Electrochemical Measurement:
-
Electrode Pre-treatment: Polish the working electrode with alumina slurry, followed by sonication in water and ethanol to ensure a clean and reproducible surface.
-
Measurement Procedure:
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
Record a blank voltammogram.
-
Add a known concentration of the 3,3'-DDM standard or the sample solution.
-
Record the voltammogram (DPV or SWV) over a potential range where 3,3'-DDM is electrochemically oxidized (e.g., +0.2 V to +1.0 V vs. Ag/AgCl).
-
The peak current at the oxidation potential of 3,3'-DDM is proportional to its concentration.
-
4. Sample Preparation:
-
Water Samples: Can often be analyzed directly after filtration by adding the supporting electrolyte.
-
Other Matrices: Require an extraction step to isolate 3,3'-DDM into a solvent that is miscible with the supporting electrolyte or can be evaporated and the residue redissolved in the electrolyte.
5. Calibration:
-
Use the standard addition method by spiking the sample with known concentrations of the 3,3'-DDM standard and recording the corresponding increase in the peak current. This method helps to compensate for matrix effects.
Logical Relationship Diagram
Caption: Principle of electrochemical detection of 3,3'-DDM.
References
Characterization of 3,3'-Diaminodiphenylmethane (3,3'-DDM) Based Benzoxazine Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of benzoxazine monomers derived from 3,3'-diaminodiphenylmethane (3,3'-DDM). The protocols outlined below detail the necessary steps for synthesis, thermal curing, and analysis of the resulting thermoset polymers.
Introduction
Benzoxazines are a class of phenolic resins that have garnered significant interest due to their desirable properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and high char yield.[1] Polybenzoxazines, the cured form of benzoxazine monomers, are high-performance thermosetting polymers with a wide range of applications, including as matrices for advanced composites, electronic encapsulants, and fire-resistant materials.[1][2] The properties of polybenzoxazines can be tailored by judicious selection of the starting amine and phenolic compounds. This document focuses on benzoxazine monomers synthesized from this compound (3,3'-DDM), phenol, and paraformaldehyde.
Synthesis of 3,3'-DDM Based Benzoxazine Monomer
The synthesis of the 3,3'-DDM based benzoxazine monomer is achieved through a Mannich condensation reaction involving the diamine, a phenol, and paraformaldehyde.[2]
Synthesis Workflow
References
Application Notes and Protocols for Formulating High-Toughness Epoxy Resins with 3,3'-Diaminodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized for their excellent mechanical properties, thermal stability, and chemical resistance. However, their inherent brittleness can be a significant limitation in high-performance applications. The choice of curing agent plays a pivotal role in determining the final properties of the cured epoxy network. 3,3'-Diaminodiphenylmethane (3,3'-DDM) is an aromatic amine curing agent that, due to its molecular structure, can impart a higher degree of toughness compared to its more linear isomer, 4,4'-DDM. The meta-substituted aromatic rings in 3,3'-DDM introduce asymmetry into the polymer network, which can enhance energy dissipation mechanisms and improve fracture toughness.
These application notes provide a comprehensive overview and detailed protocols for formulating and characterizing high-toughness epoxy resins using 3,3'-DDM as a curing agent. The information is based on established principles of epoxy chemistry and data from studies on closely related structural isomers, providing a robust starting point for research and development.
Data Presentation: Mechanical Properties
While direct comparative studies on various formulations of this compound (3,3'-DDM) are limited in publicly available literature, extensive research on its close structural analog, 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS), provides valuable insights into the expected mechanical performance. The following tables summarize quantitative data from a study on a tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin cured with 3,3'-DDS and its mixtures with 4,4'-DDS. This data serves as a strong proxy for formulating with 3,3'-DDM.
Table 1: Formulation of Epoxy Resin Systems
| Formulation ID | Epoxy Resin | Curing Agent(s) | Curing Agent Ratio (by weight) |
| m-TGDDM | TGDDM | 3,3'-DDS | 100% 3,3'-DDS |
| 7m,3p-TGDDM | TGDDM | 3,3'-DDS / 4,4'-DDS | 70% 3,3'-DDS / 30% 4,4'-DDS |
| 5m,5p-TGDDM | TGDDM | 3,3'-DDS / 4,4'-DDS | 50% 3,3'-DDS / 50% 4,4'-DDS |
| 3m,7p-TGDDM | TGDDM | 3,3'-DDS / 4,4'-DDS | 30% 3,3'-DDS / 70% 4,4'-DDS |
| p-TGDDM | TGDDM | 4,4'-DDS | 100% 4,4'-DDS |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Formulation ID | Tensile Strength (MPa) | Tensile Modulus (MPa) | Fracture Toughness (KIC, MPa·m1/2) |
| m-TGDDM | 88 | 2221 | 0.90 |
| 7m,3p-TGDDM | 86 | 2303 | 1.17 |
| 5m,5p-TGDDM | 89 | 2153 | 1.05 |
| 3m,7p-TGDDM | 70 | 1930 | 0.81 |
| p-TGDDM | 80 | 2100 | 0.60 |
Signaling Pathways and Logical Relationships
The curing of an epoxy resin with an amine hardener is a complex process involving multiple chemical reactions that lead to the formation of a three-dimensional crosslinked network. The following diagram illustrates the fundamental reaction between an epoxy group and a primary amine.
Caption: Curing reaction of an epoxy resin with a primary amine.
Experimental Protocols
The following protocols are detailed methodologies for the preparation, curing, and mechanical testing of high-toughness epoxy resins formulated with this compound. These protocols are synthesized from established procedures for similar epoxy systems.
Protocol 1: Preparation of Epoxy Resin Mixture
Objective: To prepare a homogeneous mixture of epoxy resin and 3,3'-DDM curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) or Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
This compound (3,3'-DDM)
-
Beaker
-
Hot plate with magnetic stirring capability
-
Vacuum oven or desiccator
Procedure:
-
Calculate the stoichiometric amount of 3,3'-DDM required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of 3,3'-DDM is approximately 49.5 g/eq. The epoxy equivalent weight (EEW) of the resin must be known (provided by the manufacturer).
-
Preheat the epoxy resin to 80°C to reduce its viscosity.
-
Slowly add the calculated amount of 3,3'-DDM powder to the preheated epoxy resin while stirring continuously.
-
Maintain the mixture at 80°C and continue stirring for at least 1 hour to ensure complete dissolution and uniform mixing of the curing agent.
-
Degas the mixture in a vacuum oven at 80°C for 10-15 minutes to remove any entrapped air bubbles.
Caption: Workflow for the preparation of the epoxy resin mixture.
Protocol 2: Curing of Epoxy Resin
Objective: To cure the prepared epoxy resin mixture to form a solid thermoset with optimal mechanical properties.
Materials:
-
Prepared epoxy-DDM mixture
-
Molds (e.g., silicone or polished metal)
-
Programmable air-circulating oven
Procedure:
-
Preheat the molds to the initial curing temperature.
-
Pour the degassed epoxy-DDM mixture into the preheated molds.
-
Place the filled molds in the programmable oven.
-
Execute the following multi-stage curing cycle:
-
Stage 1: 150°C for 2 hours.
-
Stage 2: Ramp up to 180°C and hold for 1 hour.
-
Stage 3: Ramp up to 210°C and hold for 2 hours.
-
-
After the final stage, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
-
Once cooled, carefully demold the cured epoxy specimens.
Protocol 3: Mechanical Property Testing
Objective: To determine the tensile properties and fracture toughness of the cured epoxy resin.
A. Tensile Testing
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Dog-bone shaped tensile specimens (machined from the cured epoxy plates)
Procedure:
-
Measure the width and thickness of the gauge section of each tensile specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
B. Fracture Toughness Testing (Single-Edge-Notch Bending - SENB)
Standard: ASTM D5045 - Standard Test Method for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Sharp razor blade or notching cutter
-
Rectangular beam specimens (machined from the cured epoxy plates)
Procedure:
-
Machine a sharp pre-crack into the center of one edge of the rectangular specimen. The crack length should be approximately half of the specimen's width.
-
Measure the specimen dimensions (width, thickness) and the pre-crack length.
-
Place the specimen on the three-point bending fixture in the UTM.
-
Apply a compressive load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the peak load at which fracture occurs.
-
Calculate the mode I critical stress intensity factor (KIC) using the appropriate formula from the ASTM D5045 standard, which takes into account the specimen geometry and the peak load.
Caption: Logical flow for the mechanical characterization of cured epoxy specimens.
Application Notes and Protocols for the Synthesis of Diaminodiphenylmethane using Solid Acid Zeolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-diaminodiphenylmethane (DDM) and its derivatives utilizing solid acid zeolites as heterogeneous catalysts. The use of zeolites offers a greener and more efficient alternative to traditional homogeneous acid catalysts, such as hydrochloric acid, by simplifying product separation, minimizing corrosive waste, and allowing for catalyst recycling.[1]
Introduction
Diaminodiphenylmethanes are crucial intermediates in the production of various polymers, including polyurethanes and epoxy resins.[1] The conventional synthesis involves the condensation of aniline or its derivatives with formaldehyde, catalyzed by strong mineral acids. This process, however, is associated with significant environmental and operational challenges, such as toxicity, corrosion, and the generation of large amounts of contaminated wastewater.[1]
Solid acid catalysts, particularly zeolites like HY, Hβ, and HZSM-5, have emerged as promising alternatives due to their tunable acidity, shape selectivity, high thermal stability, and reusability.[1][2][3] This application note summarizes the key performance data of various zeolite catalysts and provides detailed protocols for their use in DDM synthesis.
Catalyst Performance Data
The selection of an appropriate zeolite catalyst and the optimization of reaction conditions are critical for achieving high conversion and selectivity. The following tables summarize the performance of different zeolites in the synthesis of DDM and its derivatives under various conditions.
Table 1: Performance of Different Zeolite Catalysts in the Synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA)
| Catalyst | Si/Al Ratio | HCHO Conversion (%) | MOCA Selectivity (%) | Reaction Conditions | Reference |
| HY | 7 | 76.5 | 67.2 | 433 K, 4 h, n(o-chloroaniline):n(HCHO) = 4:1 | [1] |
| HY | 11 | 85.5 | 76.0 | 433 K, 4 h, n(o-chloroaniline):n(HCHO) = 4:1 | [1] |
| Hβ | 40 | - | - | Pre-screened, showed lower performance than HY | [1] |
| HZSM-5 | 150 | - | - | Pre-screened, showed lower performance than HY | [1] |
| HY(11) | 11 | 90-92 | 75-77 | 443 K, 16 h, LHSV = 3.5 h⁻¹, 0.5 MPa (Fixed Bed) | [1][4] |
Table 2: Performance of Hβ Zeolite in the Synthesis of 3,3'-dimethyl-4,4'-diaminodiphenylmethane (MDT)
| Catalyst | Reactant Molar Ratio (o-tolylamine:HCHO) | Temperature (K) | Time (h) | MDT Yield (%) | Reference |
| Hβ | 8:1 | 413 (Step 1), 433 (Step 2) | 0.5 (Step 1), 0.5 (Step 2) | 87.5 | [2][3] |
Table 3: Performance of Various Zeolites in the Synthesis of 4,4'-diaminodiphenylmethane (MDA)
| Catalyst | Temperature (°C) | Time (h) | Aniline Conversion (%) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reference |
| SImTf (Ionic Liquid) | 80 | 8 | 36.3 | 79.4 | 87.9 | [3][5] |
| ZSM-12 | 150 | 6 | - | - | - | [6] |
| ZSM-5 | 150 | 6 | - | - | - | [6] |
| Beta Zeolite | 180 | - | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for zeolite catalyst preparation and the synthesis of diaminodiphenylmethane in both batch and continuous flow reactors.
Protocol for Beta Zeolite Catalyst Preparation
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
Tetraethylammonium hydroxide (40 wt% in aqueous solution)
-
Sodium aluminate (56% Al₂O₃)
-
Demineralized water
-
Colloidal silica (e.g., LUDOX HS, 40 wt% SiO₂)
-
Ammonium acetate
Procedure:
-
Gel Preparation: In a suitable vessel, mix 58.8 g of tetraethylammonium hydroxide solution and 1.9 g of sodium aluminate with 58.4 g of demineralized water.
-
Heat the mixture to approximately 80°C with stirring until complete dissolution is achieved, resulting in a clear solution.
-
Add 37.5 g of colloidal silica to the clear solution while stirring to form a homogeneous suspension.
-
Hydrothermal Synthesis: Transfer the suspension to a stainless-steel autoclave.
-
Crystallize the gel under static conditions at 150°C for 10 days under autogenous pressure.
-
Calcination and Ion Exchange:
-
Dry the resulting wet zeolite cake in an oven at 150°C for 1 hour.
-
Calcine the dried solid in a muffle furnace at 550°C for 5 hours in a stream of air.
-
Disperse the calcined solid in an aqueous solution of ammonium acetate (e.g., 8 g of ammonium acetate in 150 g of water) for ion exchange.
-
Heat the suspension to 80°C for 1 hour with stirring.
-
Filter the suspension and wash the solid with demineralized water. Repeat the ion exchange and washing steps.
-
Protocol for Diaminodiphenylmethane Synthesis (Batch Reactor)
This protocol is based on the screening experiments for MOCA synthesis.[1][4]
Materials:
-
Aniline or substituted aniline (e.g., o-chloroaniline)
-
Formaldehyde (HCHO) solution
-
Zeolite catalyst (e.g., HY, Hβ, ZSM-5)
-
Solvent (optional, e.g., m-dichlorobenzene)[6]
Procedure:
-
Reactor Charging: Charge the aniline (or derivative), formaldehyde, and zeolite catalyst into a high-pressure autoclave. A typical reactant molar ratio of aniline to formaldehyde is 4:1 to 8:1.[1][2] The catalyst loading can be, for example, a 1:1 weight ratio with formaldehyde.[4]
-
Reaction: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 433 K or 160°C) with constant stirring.
-
Maintain the reaction for a specified duration (e.g., 4 hours).
-
Product Recovery: After the reaction, cool the autoclave to room temperature.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
Analysis: Analyze the liquid product for conversion and selectivity using High-Performance Liquid Chromatography (HPLC).[1] Identify intermediates and byproducts using Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR).[1][4]
Protocol for Diaminodiphenylmethane Synthesis (Fixed-Bed Continuous Flow Reactor)
This protocol is suitable for continuous production and kinetic studies.[1][4]
Materials:
-
Aniline or substituted aniline
-
Formaldehyde (HCHO) solution
-
Extruded or pelletized zeolite catalyst (e.g., HY(11))
Procedure:
-
Reactor Setup: Pack a fixed-bed tubular reactor with a known volume of the zeolite catalyst (e.g., 20 mL).[1]
-
Reaction: Heat the reactor to the desired temperature (e.g., 443 K).
-
Feed the premixed reactants (e.g., n(o-chloroaniline):n(HCHO) = 4:1) into the reactor at a specific Liquid Hourly Space Velocity (LHSV), for instance, 3.5 h⁻¹.[1][4]
-
Maintain the system at a constant pressure (e.g., 0.5 MPa).[1]
-
Product Collection and Analysis: Collect the effluent from the reactor at regular intervals.
-
Analyze the collected samples using HPLC to determine formaldehyde conversion and DDM selectivity over time.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a plausible reaction mechanism for the zeolite-catalyzed synthesis of diaminodiphenylmethane.
Caption: Experimental workflow for DDM synthesis using zeolites.
Caption: Proposed reaction mechanism for DDM synthesis over zeolites.
Concluding Remarks
The use of solid acid zeolites, particularly HY and Hβ, presents a viable and environmentally benign approach for the synthesis of diaminodiphenylmethane and its derivatives.[1][2] The catalytic performance is highly dependent on the zeolite's structural properties, such as pore size and acidity, as well as reaction conditions.[1] The protocols and data provided herein serve as a comprehensive guide for researchers and professionals aiming to develop and optimize heterogeneous catalytic systems for the production of these important chemical intermediates. Further research into novel delaminated zeolitic materials may offer even greater activity and slower deactivation rates.[3]
References
- 1. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
Application Note: Structural Confirmation of 3,3'-Diaminodiphenylmethane (3,3'-DDM) using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenylmethane (3,3'-DDM) is an important aromatic amine used as a building block in the synthesis of various polymers, dyes, and pharmaceuticals. Its isomeric purity is crucial for the properties and performance of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound, making it an ideal method for the unambiguous structural confirmation of 3,3'-DDM. This application note provides a detailed protocol and data interpretation guide for the structural elucidation of 3,3'-DDM using 1H and 13C NMR spectroscopy.
Principle of NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resonance frequency of a nucleus is highly dependent on its local chemical environment.
-
¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling.
-
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single peak.
By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns in the ¹H and ¹³C NMR spectra, the precise structure of 3,3'-DDM can be confirmed, and the presence of isomers or impurities can be detected.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for 3,3'-DDM, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established computational algorithms and serve as a reliable guide for spectral interpretation. It is important to note that experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-2' | 6.95 | d | 2H |
| H-4, H-4' | 6.55 | t | 2H |
| H-5, H-5' | 7.08 | t | 2H |
| H-6, H-6' | 6.62 | d | 2H |
| -CH₂- | 3.85 | s | 2H |
| -NH₂ | 3.60 | br s | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1, C-1' | 142.5 |
| C-2, C-2' | 117.8 |
| C-3, C-3' | 147.0 |
| C-4, C-4' | 115.5 |
| C-5, C-5' | 129.5 |
| C-6, C-6' | 114.8 |
| -CH₂- | 41.2 |
Experimental Protocol
This section outlines a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of a 3,3'-DDM sample.
Materials and Equipment:
-
This compound (3,3'-DDM) sample
-
Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3,3'-DDM sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Aromatic amines are generally soluble in these solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
For ¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more (due to the low natural abundance of ¹³C)
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform baseline correction if necessary.
Visualizations
The following diagrams illustrate the chemical structure of 3,3'-DDM with atom numbering for NMR assignment and the general experimental workflow.
Caption: Structure of 3,3'-DDM with atom numbering for NMR assignments.
Caption: Workflow for the structural confirmation of 3,3'-DDM via NMR.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The detailed analysis of chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of all proton and carbon signals, verifying the correct isomeric structure and ensuring the purity of the compound. The protocols and data provided in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries.
Application of 3,3'-Diaminodiphenylmethane (3,3'-DDM) in Polymer Matrix Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenylmethane (3,3'-DDM) is an aromatic diamine that plays a crucial role as a high-performance curing agent and monomer in the formulation of polymer matrix composites. Its unique molecular structure, featuring two primary amine groups and a methane bridge, imparts a distinct combination of thermal stability, mechanical strength, and chemical resistance to the resulting polymers. These properties make 3,3'-DDM-based composites highly valuable in demanding applications across the aerospace, automotive, and electronics industries. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 3,3'-DDM in epoxy and polyimide matrix composites.
Key Applications
The primary applications of 3,3'-DDM in polymer matrix composites are:
-
Curing Agent for Epoxy Resins: 3,3'-DDM is utilized to crosslink epoxy resins, creating a robust three-dimensional network. This process significantly enhances the glass transition temperature (Tg), mechanical strength, and overall performance of the epoxy system.
-
Monomer for High-Performance Polymers: 3,3'-DDM serves as a fundamental building block in the synthesis of high-performance polymers such as polyimides and polysulfonamides. These polymers are then used as the matrix material for advanced composites, often reinforced with carbon or glass fibers, to achieve exceptional stiffness, strength, and resistance to extreme temperatures and harsh chemical environments[1].
Data Presentation
The following tables summarize the quantitative data on the properties of polymer matrices formulated with 3,3'-DDM and its structural isomer, 4,4'-DDM, for comparison.
Table 1: Mechanical and Thermal Properties of TGDDM Epoxy Resin Cured with Diaminodiphenyl Sulfone (DDS) Isomers
| Property | TGDDM / 3,3'-DDS | TGDDM / 4,4'-DDS | TGDDM / 7:3 mixture of 3,3'- & 4,4'-DDS |
| Tensile Strength (MPa) | 88 | 80 | 86 |
| Tensile Modulus (MPa) | 2221 | 2100 | 2303 |
| Fracture Toughness (MPa·m¹/²) | ~0.9 | ~0.45 | ~1.17 |
| Glass Transition Temp. (Tg) (°C) | 241 | 266 | 250 |
Data extracted from a study on self-toughening epoxy resins via hybridization of structural isomeric curing agents[2][3].
Table 2: Properties of Trifluoromethyl-Containing Epoxy Resins Cured with 3,3'-DDM
| Property | Range of Values |
| Flexural Strength (MPa) | 95.55 - 152.36 |
| Flexural Modulus (GPa) | 1.71 - 2.65 |
| Dielectric Constant | 2.55 - 3.05 |
| Water Absorption (%) | 0.49 - 0.95 |
Data from a comparative study on the properties of epoxy resins with various trifluoromethyl groups[4].
Experimental Protocols
Protocol 1: Curing of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin with 3,3'-DDM
This protocol describes the procedure for curing a TGDDM epoxy resin using 3,3'-DDM (or its isomer/mixtures) as the curing agent.
Materials:
-
N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin
-
This compound (3,3'-DDM)
-
Stirring apparatus
-
Vacuum oven or rotary evaporator
-
Curing oven
Procedure:
-
Mixing: The TGDDM epoxy resin is preheated to 80°C to reduce its viscosity. The stoichiometric amount of 3,3'-DDM is then added to the resin. For the data presented in Table 1, 33 parts per hundred of resin (phr) of the DDS isomer or mixture were used[2]. The mixture is stirred at 80°C for 2 hours to ensure homogeneity.
-
Degassing: The mixture is degassed at 80°C for 10 minutes using a rotary evaporator or a vacuum oven to remove any entrapped air bubbles[2].
-
Curing: The degassed mixture is poured into a preheated mold and cured using a multi-stage curing cycle:
-
150°C for 2 hours
-
180°C for 1 hour
-
210°C for 2 hours[2]
-
-
Post-Curing and Cooling: After the curing cycle is complete, the oven is turned off, and the cured epoxy thermoset is allowed to cool down slowly to room temperature within the oven to minimize thermal stresses.
Protocol 2: Synthesis of 3,3'-DDM-Based Polyimide
This protocol outlines the general two-step method for synthesizing a polyimide using 3,3'-DDM as the diamine monomer.
Materials:
-
This compound (3,3'-DDM)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Mechanical stirrer
-
Nitrogen inlet
-
Apparatus for chemical or thermal imidization (e.g., acetic anhydride and pyridine for chemical imidization, or a high-temperature oven for thermal imidization)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a thoroughly dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, the aromatic dianhydride is dissolved in anhydrous DMAc.
-
A solution of 3,3'-DDM in anhydrous DMAc is then added dropwise to the dianhydride solution at room temperature with continuous stirring under a nitrogen atmosphere.
-
The reaction is allowed to proceed for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.
-
-
Imidization: The poly(amic acid) is converted to polyimide via one of the following methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a programmable oven through a series of temperature stages, typically up to 300-350°C, to drive the cyclodehydration reaction and form the imide rings.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at a slightly elevated temperature (e.g., 70°C) for several hours[1]. The resulting polyimide is then precipitated in a non-solvent like ethanol, filtered, washed, and dried.
-
Visualizations
Epoxy Curing Mechanism
The curing of an epoxy resin with a diamine like 3,3'-DDM proceeds through a nucleophilic ring-opening addition reaction. The primary amine groups of the DDM molecule react with the epoxy groups of the resin to form secondary amines. These secondary amines can then react with additional epoxy groups, leading to the formation of a highly crosslinked three-dimensional network.
Caption: Epoxy curing workflow with 3,3'-DDM.
Composite Fabrication Workflow
The fabrication of a 3,3'-DDM-based polymer matrix composite typically involves the impregnation of a reinforcing fiber with the formulated polymer matrix, followed by a curing or consolidation process.
Caption: General workflow for composite fabrication.
Structure-Property Relationship
The enhanced properties of 3,3'-DDM-based composites are a direct result of the molecular structure of the crosslinked network. Key structural features influence the macroscopic properties of the final material.
Caption: Structure-property relationships in 3,3'-DDM composites.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3'-Diaminodiphenylmethane (3,3'-DDM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3'-Diaminodiphenylmethane (3,3'-DDM) and to offer strategies for yield improvement.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (3,3'-DDM)?
A1: The most prevalent method for synthesizing 3,3'-DDM is the acid-catalyzed condensation of m-toluidine with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde. This reaction is typically carried out in an aqueous acidic medium, followed by neutralization to precipitate the crude product.
Q2: What are the typical side products in this synthesis, and how do they affect the yield?
A2: The primary side products are isomeric forms of diaminodiphenylmethane, such as 2,3'-DDM and other isomers, as well as higher molecular weight oligomers and polymers. The formation of these byproducts consumes the starting materials and complicates the purification process, thereby reducing the overall yield of the desired 3,3'-DDM.
Q3: What catalysts are commonly used for this reaction?
A3: Strong mineral acids like hydrochloric acid (HCl) are frequently used as homogeneous catalysts.[1] Heterogeneous solid acid catalysts, such as various types of zeolites, have also been investigated as a more environmentally friendly and easily separable alternative.[2]
Q4: How can the purity of the synthesized 3,3'-DDM be assessed?
A4: The purity of 3,3'-DDM is commonly determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can effectively separate the desired product from its isomers and other impurities. Purity can also be assessed by melting point determination and spectroscopic methods like NMR and FTIR.
Q5: What is a suitable solvent system for the recrystallization of 3,3'-DDM?
A5: Mixed solvent systems are often effective for the recrystallization of diaminodiphenylmethanes. For example, a mixture of ethanol and dimethylformamide (DMF) has been successfully used for the purification of the closely related 3,3'-dimethyl-4,4'-diaminodiphenylmethane, suggesting it could be a good starting point for 3,3'-DDM.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry (molar ratio of reactants). - Formation of a high percentage of side products (isomers, oligomers).[3] | - Increase reaction time and monitor progress using TLC or HPLC. - Optimize the reaction temperature. A two-step temperature profile (a lower temperature for the initial condensation followed by a higher temperature for rearrangement) can be beneficial. - Adjust the molar ratio of m-toluidine to formaldehyde. An excess of the aniline component is often used. - Control the addition rate of formaldehyde to minimize localized high concentrations which can favor oligomerization. |
| Product is an oil or fails to crystallize | - Presence of a high concentration of isomeric impurities which can act as a eutectic mixture. - Residual solvent. | - Attempt purification by column chromatography to separate isomers before crystallization. - Try different recrystallization solvent systems. A mixture of a good solvent and a poor solvent can be effective. - Ensure all solvent is removed from the crude product before attempting recrystallization. |
| Product is highly colored (dark brown/red) | - Oxidation of the amino groups. - Formation of conjugated polymeric byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified starting materials, as impurities can promote color formation. - Decolorize the crude product using activated carbon during the recrystallization process. |
| Formation of insoluble solids during reaction | - Polymerization of formaldehyde. - Precipitation of polymeric byproducts. | - Ensure the formaldehyde source is of good quality and properly stored. - Maintain adequate stirring to ensure homogeneity of the reaction mixture. - Adjust the reaction temperature to keep all components in solution. |
| Difficulty in separating isomers | - Similar physical properties (solubility, boiling point) of the isomers. | - Fractional crystallization may be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. - For laboratory scale, preparative HPLC or column chromatography can be used for separation. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Substituted Diaminodiphenylmethanes (Analogous to 3,3'-DDM)
| Diamine Product | Aniline Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 3,3'-Dimethyl-4,4'-diaminodiphenylmethane | o-Toluidine | HCl | 20-30 then 80-90 | 5 | 77-82 | >99 | [3] |
| 3,3'-Dimethyl-4,4'-diaminodiphenylmethane | o-Toluidine | Hβ Zeolite | 140 then 160 | 1 | 87.5 | N/A | [2] |
| 4,4'-Diaminodiphenylmethane | Aniline | HCl | 60 then 120 | ~0.5 | ~56 (diamine fraction) | N/A | [4] |
Table 2: Example of a Reported Synthesis of this compound
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,3'-Dinitro-4-chlorobenzophenone (precursor) | Pd/C | Ethanol | 65-70 | 6 | 82.2 | [5] |
Note: This example involves the reduction of a dinitro precursor rather than the direct condensation of m-toluidine and formaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from analogous procedures)
This protocol is adapted from the synthesis of 3,3'-dimethyl-4,4'-diaminodiphenylmethane and should be optimized for the specific synthesis of 3,3'-DDM.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add m-toluidine and water.
-
Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid while stirring.
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde dropwise from the dropping funnel, maintaining a low temperature (e.g., 20-30°C).
-
Initial Reaction: After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 2 hours).
-
Rearrangement: Gradually heat the reaction mixture to a higher temperature (e.g., 80-90°C) and maintain it for several hours to facilitate the rearrangement to the diphenylmethane structure.
-
Neutralization: Cool the reaction mixture to room temperature and slowly add a solution of sodium hydroxide or potassium hydroxide with vigorous stirring until the pH is neutral (pH ~7).
-
Isolation of Crude Product: The crude 3,3'-DDM will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Recrystallization (Adapted from analogous procedures)
This protocol is a general guideline for the purification of 3,3'-DDM and may require optimization of the solvent system.[3]
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or a mixed solvent system (e.g., ethanol/dimethylformamide). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Place the crude 3,3'-DDM in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in 3,3'-DDM synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 4. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]
- 5. CA1211469A - Process for preparation of 3,3'- or 3,4'- diaminodiphenylmethane - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,3'-Diaminodiphenylmethane by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,3'-Diaminodiphenylmethane (3,3'-DDM) by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the crude 3,3'-DDM completely at an elevated temperature but poorly at room temperature. Based on the aromatic amine structure of 3,3'-DDM, suitable solvents for initial screening include alcohols (such as ethanol and methanol) and aromatic hydrocarbons (like toluene). Mixed solvent systems, such as ethanol-water or toluene-heptane, can also be effective. In a mixed solvent system, 3,3'-DDM should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Q2: My crude 3,3'-DDM is dark-colored. How can I decolorize the recrystallization solution?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use activated charcoal sparingly, as excessive amounts can adsorb the desired product and reduce the overall yield. After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities, and then perform a hot gravity filtration to remove the charcoal.
Q3: No crystals are forming even after the solution has cooled. What should I do?
A3: This is a common issue that can arise from several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure 3,3'-DDM.
-
Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. To remedy this, you can evaporate some of the solvent to increase the concentration of 3,3'-DDM and then allow the solution to cool again.
-
Slow Crystallization Kinetics: Some compounds require more time to crystallize. Allow the solution to stand undisturbed for a longer period, and if necessary, cool it further in an ice bath.
Q4: The recrystallized 3,3'-DDM appears as an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. This can be addressed by:
-
Slowing the Cooling Rate: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.
-
Using More Solvent: The concentration of the solute may be too high. Reheat the mixture and add more of the "good" solvent until the oil redissolves, then cool slowly.
-
Changing the Solvent System: The chosen solvent may not be appropriate. Experiment with a different solvent or a mixed solvent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization upon cooling. | - Use the minimum amount of hot solvent necessary to dissolve the crude material.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Allow sufficient time for cooling and consider using an ice bath to maximize crystal formation. |
| Product is Still Impure After Recrystallization | - Inappropriate solvent choice that does not effectively separate impurities.- Isomeric impurities (e.g., 2,4'-DDM, 4,4'-DDM) co-crystallizing with the product.- Rapid crystallization trapping impurities within the crystal lattice. | - Perform small-scale solvent screening to find a more selective solvent.- Consider a second recrystallization step.- Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. |
| Crystals are Very Fine or Powdery | - The solution cooled too quickly. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Difficulty Filtering the Crystals | - Crystals are too fine and are passing through the filter paper. | - Use a finer porosity filter paper or a Büchner funnel with a properly seated filter paper. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (Room Temp) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Sparingly Soluble | Poor as a single solvent; potentially useful as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good potential. |
| Methanol | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Toluene | Sparingly Soluble | Soluble | Good potential. |
| Heptane | Insoluble | Insoluble | Good as an anti-solvent with a more polar "good" solvent. |
| Acetone | Soluble | Very Soluble | Likely too soluble for good recovery. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound (Example using Ethanol)
-
Dissolution: Place the crude 3,3'-DDM in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of 3,3'-DDM (approximately 80-84°C).
Protocol 2: Mixed Solvent Recrystallization of this compound (Example using Ethanol-Water)
-
Dissolution: Dissolve the crude 3,3'-DDM in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using an ice-cold ethanol-water mixture for washing the crystals.
Mandatory Visualization
Managing side reactions in aniline-formaldehyde condensation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during aniline-formaldehyde condensation reactions, with a focus on managing and minimizing side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low Yield of Methylene Dianiline (MDA) | 1. Suboptimal Stoichiometry: Aniline-to-formaldehyde molar ratio is too low, favoring the formation of higher molecular weight oligomers.[1] 2. Incorrect pH/Acid Concentration: The reaction rate and selectivity are highly dependent on pH.[1][2] 3. Reaction Temperature Too High/Low: Temperature affects reaction kinetics and byproduct formation.[1] | 1. Increase the molar excess of aniline relative to formaldehyde. A common starting point is a 3:1 molar ratio of aniline to formaldehyde.[3] 2. Optimize the concentration of the acid catalyst (e.g., HCl). The reaction rate is sensitive to the oxonium-ion concentration.[2] 3. Adjust the temperature. A typical range is 70-100°C.[3] Monitor the reaction progress to avoid prolonged heating, which can promote polymer formation. |
| 2. High Percentage of Higher Molecular Weight Polyamines (PMPPA) | 1. Low Aniline:Formaldehyde Ratio: Insufficient aniline allows the intermediate species to react further, forming trimers and larger polymers.[4] 2. Prolonged Reaction Time/High Temperature: Extended reaction times or excessive heat drive the reaction towards higher degrees of polymerization.[1] | 1. Significantly increase the aniline-to-formaldehyde molar ratio. 2. Reduce the overall reaction time. Monitor the disappearance of formaldehyde and the formation of MDA to determine the optimal endpoint. 3. Lower the reaction temperature to favor the formation of the diamine over higher oligomers. |
| 3. Poor Isomer Selectivity (High 2,4'-MDA or 2,2'-MDA content) | 1. Reaction Conditions: The formation of ortho- and meta-substituted isomers is a known competing reaction pathway.[5][6] 2. Catalyst Choice/Concentration: The nature and concentration of the acid catalyst can influence the position of electrophilic attack on the aniline ring. | 1. Carefully control the reaction temperature and the rate of formaldehyde addition. 2. While the 4,4' isomer is generally favored, its proportion can be maximized by optimizing acid concentration and temperature. 3. Post-reaction purification, such as fractional crystallization of the amine or its hydrochloride salt, is often necessary to isolate the pure 4,4'-MDA isomer.[3][7] |
| 4. Formation of a Dark Oil or Tarry Product | 1. Oxidation: Aniline and its derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to colored impurities. 2. Tar Formation: Uncontrolled polymerization or side reactions can lead to the formation of high molecular weight, insoluble tars, particularly under certain acidic conditions.[1] | 1. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. For purification, attempt to dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities before recrystallization. 3. If the product is intractable, revisit the reaction conditions (stoichiometry, temperature, and reaction time) to prevent tar formation from the outset. |
| 5. Precipitation of Solids During Reaction | 1. Intermediate Precipitation: In near-neutral conditions, the trimer of methyleneaniline can precipitate, hindering the reaction.[2] 2. Product Crystallization: The desired product or its salt may crystallize prematurely if the reaction mixture becomes supersaturated or if the temperature drops. | 1. Ensure sufficient acidity is maintained throughout the reaction to keep intermediates soluble.[2] 2. Maintain adequate temperature and consider using a co-solvent if solubility is an issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in aniline-formaldehyde condensation?
A1: The main goal is typically the synthesis of 4,4'-methylenedianiline (4,4'-MDA). However, several side reactions occur concurrently:
-
Isomer Formation: Electrophilic attack at the ortho position of aniline leads to the formation of 2,4'-MDA and 2,2'-MDA isomers.[5]
-
Polymerization: The reaction can continue beyond the diamine stage to form trimers, tetramers, and higher molecular weight polymethylene polyphenyl polyamines (PMPPA).[4]
-
Aminal Formation: Aniline can add to the N-methylenebenzeneaminium intermediate through its amine group to form a protonated aminal, which can be a kinetic dead-end.[5][8]
-
Formation of Intermediates: Initial reactions form intermediates such as N-methylol aniline derivatives and aminobenzyl alcohols, which can participate in various subsequent reaction pathways.[9]
Q2: How does pH/acidity influence the reaction and side products?
A2: The reaction is acid-catalyzed, and pH is a critical parameter. In an acidic medium, formaldehyde is protonated, making it a more reactive electrophile. The aniline substrate can also be protonated, deactivating it towards electrophilic attack. The reaction rate is a complex function of acidity, as it depends on the concentration of the reactive, unprotonated aniline and the activated formaldehyde species.[2] While acidic conditions are necessary, very high acidity can promote side reactions or tar formation. Conversely, in neutral media, the initial interaction is on the nitrogen atom, forming N-methylol derivatives, which can then rearrange.[9]
Q3: What is the effect of the aniline-to-formaldehyde molar ratio?
A3: The molar ratio of the reactants is one of the most important factors for controlling the extent of polymerization. A high excess of aniline favors the formation of the diamine (MDA) because the formaldehyde-derived electrophilic species is more likely to encounter an unreacted aniline molecule than a larger MDA or oligomer molecule.[1] Ratios below 2:1 (aniline:formaldehyde) will significantly increase the proportion of higher oligomers in the final product mixture.
Q4: My final product is a mixture of isomers and polymers. How can I purify the desired 4,4'-MDA?
A4: Isolating pure 4,4'-MDA from the crude reaction mixture typically requires purification. Common lab-scale and industrial methods include:
-
High Vacuum Fractional Distillation: This method can separate components based on boiling point differences.[7]
-
Crystallization: 4,4'-MDA can be selectively crystallized from the mixture using an appropriate solvent.[4]
-
Fractional Crystallization of Hydrochloride Salts: The polyamine mixture can be converted to their hydrochloride salts. The 4,4'-MDA hydrochloride often has different solubility properties than the salts of other isomers and oligomers, allowing for its separation through fractional crystallization.[3][7]
Q5: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?
A5: To monitor the reaction and quantify the product distribution, the following methods are commonly used:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying MDA isomers (4,4', 2,4', and 2,2') and smaller oligomers.[10]
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD), can be used to analyze the volatile components of the reaction, including residual aniline and MDA isomers, often after derivatization.[11]
-
Sulfite Method: This classical titration method can be used to determine the concentration of unreacted formaldehyde, allowing you to track the progress of the reaction.[2]
Visualized Workflows and Mechanisms
Aniline-Formaldehyde Reaction Pathway & Side Reactions
Caption: Reaction scheme for 4,4'-MDA formation and key side pathways.
Troubleshooting Workflow for Low 4,4'-MDA Yield
Caption: Decision tree for troubleshooting low yields of 4,4'-MDA.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Formaldehyde Condensation
This is a representative protocol and should be adapted and optimized for specific experimental goals.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add aniline (e.g., 3.0 moles) and an acid catalyst, such as aqueous hydrochloric acid.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-95°C) with vigorous stirring.[3]
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (e.g., 1.0 mole) dropwise to the aniline mixture over a period of 30-60 minutes, ensuring the temperature remains stable.
-
Reaction: Maintain the reaction at the set temperature for a specified time (e.g., 2-5 hours), monitoring the consumption of formaldehyde via a suitable analytical method (e.g., sulfite titration).[3]
-
Workup: After cooling, neutralize the reaction mixture with an aqueous base (e.g., NaOH solution) to a pH > 7. This will separate the aqueous phase from the organic phase containing the crude MDA product mixture.
-
Isolation: Separate the organic layer. The excess aniline can be removed by steam distillation or vacuum distillation. The remaining crude product is a mixture of MDA isomers and PMPPA.[4]
-
Purification: The desired 4,4'-MDA can be purified from the crude mixture by methods such as vacuum distillation or crystallization from a suitable solvent.[7]
Protocol 2: Analysis of MDA Isomers by HPLC
-
Sample Preparation: Accurately weigh a small amount of the crude product mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.[10] Further dilute as necessary to fall within the calibration range.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and a buffer, such as 0.1 M sodium acetate in water.[10]
-
Detection: Use a UV detector set to a wavelength where aniline derivatives strongly absorb (e.g., ~240-254 nm).
-
Calibration: Prepare standard solutions of pure 4,4'-MDA and, if available, 2,4'-MDA and 2,2'-MDA at known concentrations. Inject these standards to determine their retention times and generate calibration curves (peak area vs. concentration).
-
Analysis: Inject the prepared sample solution. Identify the peaks corresponding to the different isomers based on their retention times. Quantify the amount of each isomer by comparing their peak areas to the calibration curves.
References
- 1. MODIFIED ANILINE-FORMALDEHYDE OLIGOMER | Scientific Research and Experimental Development [ojs.scipub.de]
- 2. datapdf.com [datapdf.com]
- 3. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 4. Tech-Type: Condensation of Aniline with Formaldehyde [portfolio-pplus.com]
- 5. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde | MDPI [mdpi.com]
- 6. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline wi… [ouci.dntb.gov.ua]
- 7. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]
- 8. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Diaminodiphenylmethane Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4,4'-diaminodiphenylmethane (DDM), also known as methylene dianiline (MDA).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of 4,4'-DDM
Q: My reaction is resulting in a significantly lower than expected yield of the desired 4,4'-DDM product. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can stem from several factors ranging from reaction conditions to workup procedures.[1][2] Key areas to investigate include:
-
Incorrect Molar Ratio: The ratio of aniline to formaldehyde is critical. An excess of aniline is typically used to favor the formation of the dimeric product and suppress polymer formation.[3] Ratios of aniline to formaldehyde can range from 2:1 to as high as 8:1.[3][4][5]
-
Suboptimal Temperature: Reaction temperature directly influences reaction rate and selectivity. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and polymers.[3][6] Optimal temperatures are often in the range of 30-120°C, depending on the catalyst and solvent system used.[4][7]
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are crucial. While hydrochloric acid is common, heterogeneous catalysts like zeolites (Hβ, HY) and acid-activated clays (kaolin) are also used to improve selectivity and simplify purification.[5][6][7] Ensure the catalyst is active and used in the appropriate amount.
-
Poor Mixing: Inadequate agitation can lead to localized high concentrations of formaldehyde, promoting polymerization. Continuous and thorough stirring is essential throughout the reaction.[1]
-
Premature Quenching or Decomposition: The reaction should be monitored and stopped once completion is reached. Quenching too early will leave unreacted starting materials, while letting it run too long can lead to product degradation or further side reactions.[1]
Issue 2: High Levels of Isomeric Impurities (2,4'-DDM and 2,2'-DDM)
Q: My final product contains a high percentage of the 2,4'- and 2,2'-DDM isomers. How can I increase the selectivity for the 4,4'-isomer?
A: The formation of ortho-substituted isomers is a common side reaction.[8] Controlling the reaction conditions is key to maximizing the para-substitution that leads to 4,4'-DDM.
-
Temperature Control: Higher reaction temperatures can sometimes favor the formation of ortho isomers.[3] Maintaining a consistent and optimized temperature is crucial for selectivity.
-
Catalyst Choice: The type of acid catalyst can influence the isomer distribution. Heterogeneous catalysts like zeolites can offer shape selectivity that favors the formation of the less sterically hindered 4,4'-isomer.[5]
-
Rate of Formaldehyde Addition: Adding the formaldehyde solution slowly and dropwise to the aniline-acid mixture can help maintain a low concentration of reactive intermediates, thereby improving selectivity for the desired isomer.[1]
Issue 3: Formation of Polymeric Byproducts
Q: My reaction is producing a significant amount of insoluble, polymeric material. What causes this and how can it be prevented?
A: The formation of polymethylenepolyphenylamine and other oligomers is a major side reaction, especially if reaction conditions are not carefully controlled.[8][9]
-
Aniline to Formaldehyde Ratio: This is the most critical factor. A molar excess of aniline shifts the equilibrium away from polymerization. An aniline:formaldehyde ratio of at least 3:1 is often recommended to minimize byproducts.[3]
-
Reaction Temperature: High temperatures can accelerate polymerization.[3] It is essential to find an optimal temperature that allows for a reasonable reaction rate without excessive polymer formation.
-
Purity of Reagents: Impurities in the aniline or formaldehyde, such as formic acid, can catalyze unwanted side reactions.[9] Using high-purity starting materials is recommended.[9]
Issue 4: Difficulty in Product Purification
Q: I am struggling to purify the crude 4,4'-DDM from unreacted aniline, isomers, and other byproducts. What are effective purification methods?
A: Purifying DDM requires removing both unreacted starting materials and closely related isomers.
-
Distillation: Simple distillation under reduced pressure can be used to remove unreacted aniline and other volatile components.[8]
-
Recrystallization: Recrystallization is an effective method for separating 4,4'-DDM from its isomers. Solvents such as toluene, benzene, or alcohol can be used.[4][8]
-
Melt Crystallization: A technique involving partially melting the crude DDM crystal and removing the molten, impurity-rich liquid can yield high-purity 4,4'-DDM.[8] This process is often carried out by slowly heating the crude solid to a temperature between 70°C and 93°C.[8]
Data Presentation: Reaction Condition Comparison
The following table summarizes various reaction conditions for DDM synthesis reported in the literature to provide a comparative overview.
| Catalyst System | Aniline:Formaldehyde (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Yield / Selectivity of 4,4'-DDM | Reference |
| Acid-Activated Kaolin | 1 : 0.45 - 0.55 (approx. 2:1) | 30 - 90 | 0.5 - 4 | 94.09% Yield | [7] |
| SiO2@[HSO3-ppim]CF3SO3-I | 4 : 1 | 80 | 7 | 74.9% Yield, 94.5% Selectivity | [4] |
| H4SiW12O40@MIL-100(Fe) | 5 : 1 | 120 | 6 | 81.6% Yield, 79.2% Selectivity | [4] |
| Hβ Zeolite (for MDT*) | 8 : 1 | 140 then 160 | 1 (0.5h at each temp) | 87.5% Yield | [5] |
| No Catalyst (Water medium) | 2 : 1 | Room Temp | Not specified | 75-93% Yields | [10] |
Note: MDT (3,3′-dimethyl-4,4′-diaminodiphenylmethane) synthesis from o-toluidine is analogous to DDM synthesis from aniline.
Experimental Protocols
Protocol 1: Synthesis using an Acid-Activated Clay Catalyst
This protocol is adapted from a method utilizing kaolin activated by acid.[7]
-
Catalyst Preparation: Activate kaolin by reacting it with hydrochloric or sulfuric acid at 80-130°C for 7-12 hours. Centrifuge the mixture, wash the resulting filter cake with deionized water, and dry at 150°C.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add the activated kaolin catalyst, aniline, and an organic solvent such as toluene.
-
Reagent Addition: While stirring, heat the mixture to the desired reaction temperature (e.g., 40-90°C).
-
Formaldehyde Addition: Slowly add a 37% aqueous formaldehyde solution dropwise over 30 minutes. The molar ratio of aniline to formaldehyde should be approximately 2:1.[7]
-
Reaction: After the addition is complete, maintain the reaction temperature (e.g., 90°C) for 2.5-4 hours with continuous stirring.[7]
-
Workup: After cooling, separate the catalyst by filtration. Wash the organic layer with water and then a brine solution.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.[4]
Visualizations
Chemical Reaction Pathway
Caption: Simplified reaction pathway for the acid-catalyzed synthesis of DDM.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of DDM.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in DDM synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 7. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
- 8. EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents [patents.google.com]
- 9. yonghuicomposite.com [yonghuicomposite.com]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Catalyst Regeneration in Heterogeneous Synthesis of Diaminodiphenylmethanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the heterogeneous synthesis of diaminodiphenylmethanes (MDA), with a focus on catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of heterogeneous catalysts used for diaminodiphenylmethane (MDA) synthesis?
A1: The most common heterogeneous catalysts for MDA synthesis are solid acids, with zeolites being the most promising. Zeolites offer strong Brønsted acidity, high thermal and mechanical stability, and the ability to tailor acid site density and porosity.[1] Among zeolites, H-Beta (Hβ) and HY zeolites have shown good catalytic performance.[2][3]
Q2: What causes the deactivation of these catalysts during MDA synthesis?
A2: Catalyst deactivation in MDA synthesis is primarily caused by two main factors:
-
Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface and within its pores. This blocks access to the active sites for the reactant molecules. Coke formation can be initiated by the polymerization of reactants or products on the acid sites of the catalyst.[4][5]
-
Fouling by Reactants and Products: The reactants (aniline, formaldehyde) and the diaminodiphenylmethane products, as well as polymeric byproducts, can be strongly adsorbed onto the catalyst's active sites. This adsorption can block the sites and reduce the catalyst's activity.[3]
Q3: What are the common methods for regenerating deactivated catalysts in MDA synthesis?
A3: The most common and effective method for regenerating zeolite catalysts deactivated by coking is oxidative regeneration , also known as calcination . This involves burning off the coke deposits in the presence of an oxidizing agent, typically air, at elevated temperatures.[4] Another method that can be used, especially for fouling by adsorbed species, is solvent washing . This involves washing the catalyst with a suitable solvent to remove adsorbed organic molecules before a potential calcination step.[5]
Q4: How many times can a catalyst be regenerated before it loses its activity permanently?
A4: The number of possible regeneration cycles depends on the severity of the deactivation and the regeneration conditions. With optimized regeneration protocols, some zeolite catalysts can be reused multiple times with a tolerable loss of activity. Some studies have shown that zeolites can be reused up to five times, maintaining high stability and negligible loss of activity. However, harsh regeneration conditions, such as excessively high temperatures during calcination, can lead to irreversible damage to the zeolite structure, such as dealumination, which reduces the number of acid sites and, consequently, the catalyst's activity and lifespan.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diaminodiphenylmethanes related to catalyst performance and regeneration.
| Issue | Possible Cause | Troubleshooting Steps |
| Gradual decrease in formaldehyde conversion and/or selectivity to 4,4'-MDA over several runs. | Catalyst Deactivation by Coking: Accumulation of carbonaceous deposits on the catalyst surface and in its pores. | 1. Confirm Coking: Perform a thermogravimetric analysis (TGA) on a sample of the spent catalyst. A significant weight loss at high temperatures (typically above 400°C) in an oxidizing atmosphere indicates the presence of coke.[8] 2. Regenerate the Catalyst: Use the oxidative regeneration (calcination) protocol. (See Experimental Protocols section). 3. Optimize Reaction Conditions: Consider lowering the reaction temperature or adjusting the reactant feed ratio to minimize coke formation in future runs. |
| Sudden and significant drop in catalyst activity. | Catalyst Poisoning: Strong chemisorption of impurities from the feedstock (aniline or formaldehyde) onto the catalyst's active sites. | 1. Analyze Feedstock Purity: Check the purity of your aniline and formaldehyde sources for potential contaminants. 2. Solvent Wash: Attempt to wash the catalyst with a suitable solvent (e.g., ethanol or methanol) to remove adsorbed poisons.[5] 3. Regenerate and Re-test: If solvent washing is insufficient, proceed with oxidative regeneration. If activity is not restored, the poisoning may be irreversible, and a fresh catalyst batch is needed. |
| Inconsistent product distribution (e.g., increased formation of isomers or higher oligomers). | Changes in Catalyst Acidity or Pore Structure: This can be a result of harsh regeneration conditions or partial deactivation. | 1. Review Regeneration Protocol: Ensure that the calcination temperature and heating rates are within the recommended limits for your specific zeolite to avoid structural damage.[6][7] 2. Characterize the Catalyst: Analyze the acidity of the fresh and regenerated catalyst using techniques like ammonia temperature-programmed desorption (NH3-TPD) to check for changes in the number and strength of acid sites. 3. Optimize Regeneration: If changes in acidity are observed, optimize the regeneration temperature and time to preserve the desired catalyst properties. |
| Difficulty in filtering the catalyst after the reaction. | Formation of Polymeric Byproducts: High concentrations of reactants or prolonged reaction times can lead to the formation of high molecular weight polymers that can agglomerate the catalyst particles. | 1. Dilute the Reaction Mixture: Before filtration, dilute the reaction mixture with a suitable solvent to reduce viscosity. 2. Optimize Reaction Time: Reduce the reaction time to minimize the formation of polymeric byproducts. 3. Solvent Wash of the Catalyst: After filtration, wash the catalyst thoroughly with a solvent to remove any adhering polymers before drying and regeneration. |
Data Presentation
The following tables present representative data on the performance of a heterogeneous catalyst (e.g., H-Beta zeolite) in the synthesis of diaminodiphenylmethane before and after regeneration. The data is illustrative and compiled based on trends observed in the literature. Actual results may vary depending on the specific catalyst, reaction conditions, and regeneration protocol.
Table 1: Catalyst Performance Over Multiple Cycles with Regeneration
| Cycle Number | Formaldehyde Conversion (%) | Selectivity to 4,4'-MDA (%) |
| 1 (Fresh Catalyst) | 95 | 92 |
| 2 (After 1st Regeneration) | 93 | 91 |
| 3 (After 2nd Regeneration) | 91 | 90 |
| 4 (After 3rd Regeneration) | 88 | 88 |
| 5 (After 4th Regeneration) | 85 | 86 |
Table 2: Effect of Calcination Temperature on Regenerated Catalyst Performance
| Calcination Temperature (°C) | Formaldehyde Conversion (%) | Selectivity to 4,4'-MDA (%) |
| 450 | 92 | 90 |
| 550 | 94 | 91 |
| 650 | 85 | 87 |
| 750 | 78 | 84 |
Note: The data suggests an optimal calcination temperature around 550°C. Higher temperatures can lead to a decrease in catalyst performance due to thermal damage to the zeolite structure.[6][7]
Experimental Protocols
Protocol 1: Oxidative Regeneration (Calcination) of a Deactivated Zeolite Catalyst
This protocol describes a general procedure for the regeneration of a coked zeolite catalyst.
-
Solvent Washing (Optional but Recommended):
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol, methanol, or toluene) to remove any physisorbed organic material.
-
Filter the catalyst and dry it in an oven at 100-120°C for 2-4 hours to remove the solvent.
-
-
Calcination:
-
Place the dried, spent catalyst in a ceramic crucible or a quartz tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a temperature of 450-550°C. A slow heating rate (e.g., 5-10°C/min) is recommended.
-
Once the target temperature is reached, gradually introduce a stream of dry air or a mixture of air and nitrogen. The introduction of the oxidizing gas should be slow to avoid a rapid temperature increase due to the exothermic combustion of coke.
-
Hold the catalyst at the target temperature for 3-5 hours in the air stream to ensure complete removal of the coke.
-
Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
The regenerated catalyst is now ready for reuse.
-
Protocol 2: Thermogravimetric Analysis (TGA) for Coke Content Determination
This protocol outlines the use of TGA to quantify the amount of coke on a deactivated catalyst.
-
Sample Preparation:
-
Place a small, accurately weighed amount (typically 5-10 mg) of the dried, spent catalyst into a TGA sample pan.
-
-
TGA Measurement:
-
Heat the sample in the TGA instrument under an inert atmosphere (e.g., nitrogen) from room temperature to approximately 150°C and hold for 30 minutes to remove any adsorbed water and volatiles.
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of around 800°C.
-
The weight loss observed in the temperature range of approximately 400-700°C corresponds to the combustion of coke.[8] The percentage of weight loss in this region can be used to quantify the coke content on the catalyst.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalysts | Free Full-Text | H-Beta Zeolite as Catalyst for the Conversion of Carbohydrates into 5-Hydroxymethylfurfural: The Role of Calcination Temperature | Notes [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. H-Beta Zeolite as Catalyst for the Conversion of Carbohydrates into 5-Hydroxymethylfurfural: The Role of Calcination Temperature [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diaminodiphenylmethane (MDA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude diaminodiphenylmethane (MDA) products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude diaminodiphenylmethane (MDA)?
A1: Crude MDA, typically synthesized from the reaction of aniline and formaldehyde, contains several by-products.[1] The most common impurities include:
-
Isomers: 2,4'-diaminodiphenylmethane and 2,2'-diaminodiphenylmethane are frequently formed alongside the desired 4,4'-isomer.[1]
-
Polymeric Condensates: Higher molecular weight polymethylenepolyphenylamines are common.[1]
-
N-methylated derivatives: Such as N-methyl-4,4'-diaminodiphenylmethane.[1]
-
Other reaction by-products: Compounds like α,α'-di(4-aminophenyl)-3,5-xylidine can also be present.[1]
-
Unreacted Starting Materials: Residual aniline is often found in the crude product.[2]
Q2: What are the most effective general methods for purifying crude MDA?
A2: The choice of purification method depends on the scale of the experiment and the specific impurities present. Common and effective methods include:
-
Recrystallization: A widely used technique that can significantly improve purity by dissolving the crude product in a hot solvent and allowing the desired compound to crystallize upon cooling.[3][4][5]
-
Fractional Crystallization / Partial Melting: This is a highly effective method for separating isomers with close boiling points, particularly for isolating high-purity 4,4'-MDA.[1]
-
Distillation: Vacuum distillation or rectification can be used to separate MDA from unreacted starting materials and some high-boiling by-products, though it can be challenging for separating isomers and risks thermal degradation.[1]
-
Chromatography: Techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer high-resolution separation for achieving very high purity, especially at a smaller scale.[6]
Q3: How can I analyze the purity of my MDA sample?
A3: Purity analysis is crucial at each step of the purification process. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for quantifying the main compound and its impurities.[3][7] Gas Chromatography/Mass Spectrometry (GC/MS) is another sensitive technique used for the analysis of MDA and its analogues.[8]
Troubleshooting Guide
Issue 1: Low Purity After Recrystallization
Q: My recrystallized MDA product is still impure. What are the likely causes and solutions?
A: This is a common issue that can often be resolved by optimizing the recrystallization protocol.
-
Possible Cause 1: Incorrect Solvent Choice. The ideal solvent should dissolve the MDA at high temperatures but not at room or low temperatures.[5]
-
Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can trap impurities within the crystal lattice.[5]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower crystal formation generally results in higher purity.[5]
-
-
Possible Cause 3: Insufficient Washing. Impurities can remain on the surface of the crystals if not washed away properly.
-
Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor containing the dissolved impurities.[4]
-
-
Possible Cause 4: Using Too Much Solvent. An excessive amount of solvent will keep more of your product dissolved even at low temperatures, leading to lower yield and potentially lower purity.[5]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
-
Issue 2: Difficulty Separating Isomers (e.g., 4,4'-MDA from 2,4'-MDA)
Q: Distillation and standard recrystallization are not effectively separating the isomers of MDA. What is a better approach?
A: Separating isomers like 4,4'-MDA and 4,2'-MDA is difficult because they have very similar boiling points and solubility profiles.[1] A specialized technique called partial melting is highly effective for this purpose.
-
Recommended Method: Partial Melting (Fractional Crystallization). This method involves carefully heating a crystallized crude MDA mixture to a temperature range between the melting points of the impurities and the main product (e.g., 70°C to 93°C for 4,4'-MDA).[1] The impurities will melt first and can be removed, leaving behind the higher-purity solid product.
-
Key Tip: The heating rate is critical for successful separation. A very slow heating rate (e.g., 1-2°C/hour) is recommended, especially as you approach the melting point of the desired isomer.[1]
-
Issue 3: Product Discoloration (Yellow or Brown Product)
Q: My final MDA product has a persistent yellow or brown color. How can I remove these colored impurities?
A: Color in the final product is often due to trace amounts of oxidized species or other highly conjugated impurities. Commercial samples of MDA can appear yellow or brown.
-
Solution 1: Treatment with Activated Charcoal. During the recrystallization process, after the crude MDA is dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution.[4] The charcoal adsorbs the colored impurities.
-
Solution 2: Ensure an Inert Atmosphere. MDA can be unstable in the presence of light or air.
-
Procedure: Conduct purification steps, particularly those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Data on Purification Efficacy
The following tables summarize quantitative data from various purification methods.
Table 1: Recrystallization of 3,3'-dimethyl-4,4'-diaminodiphenylmethane
| Parameter | Crude Product | After 3x Recrystallization |
| Purity (HPLC) | 82% | 99.2% |
| Yield | - | 51.3% |
| Solvent System | - | Ethanol:Dimethylformamide (5:1) |
| Data sourced from patent CN100463898C.[3] |
Table 2: Partial Melting of Crude 4,4'-diaminodiphenylmethane
| Compound | Initial Crude Composition | Composition of Purified Crystals |
| 4,4'-diaminodiphenylmethane | 94.1% | 99.8% |
| 4,2'-diaminodiphenylmethane | 3.4% | 0.1% |
| α,α'-di(4-aminophenyl)-3,5-xylidine | 2.3% | 0.1% |
| N-methyl-4,4'-diaminodiphenylmethane | 0.3% | Not Detected |
| Data sourced from patent EP0572030A2.[1] |
Key Experimental Protocols
Protocol 1: Purification of 4,4'-MDA by Partial Melting
This protocol is adapted from patent EP0572030A2.[1]
-
Initial Crystallization: Charge the crude 4,4'-MDA into a vessel and heat it to 95°C to melt it completely.
-
Controlled Cooling: While adding seed crystals, cool the molten crude from 95°C down to 60°C at a very slow, controlled rate (e.g., 1-2°C/hour). Then, allow it to cool to room temperature and let it stand for at least 12 hours to ensure complete crystallization.
-
Partial Melting: Begin to heat the solid crystal mass very slowly. A suggested heating profile is:
-
Heat from 70°C to 81°C over 2 hours.
-
Heat from 81°C to 86°C over 6 hours.
-
Continue heating slowly towards 92°C.
-
-
Removal of Melt: As the solid is heated, the impurities will begin to melt. This liquid melt, which is rich in impurities, should be continuously or successively removed from the vessel.
-
Recovery: The remaining solid crystal mass is the high-purity 4,4'-diaminodiphenylmethane. It can be recovered by cooling the apparatus and removing the solid, or by melting the pure product and draining it.
Protocol 2: Recrystallization of Diaminodiphenylmethane Derivatives
This is a general protocol based on standard laboratory techniques.[4][5]
-
Solvent Selection: Choose an appropriate solvent or solvent system in which the MDA compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude MDA in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This should be done on a hot plate in a fume hood.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
Visual Guides
References
- 1. EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. patents.justia.com [patents.justia.com]
- 8. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
- 10. osti.gov [osti.gov]
Validation & Comparative
The Subtle Shift with Significant Impact: How DDS Isomerism Dictates Epoxy Resin Toughness
A comparative guide for researchers on leveraging diaminodiphenyl sulfone (DDS) isomers to enhance the fracture toughness of high-performance epoxy resins.
The selection of a curing agent is a critical determinant of the final mechanical properties of an epoxy resin system. For high-performance applications demanding superior thermal stability and mechanical strength, diaminodiphenyl sulfone (DDS) is a widely adopted curative. However, the seemingly minor variation in the isomeric form of DDS—specifically, the positional difference of the amine groups on the phenyl rings—exerts a profound influence on the toughness of the cured epoxy. This guide provides an objective comparison, supported by experimental data, of how 3,3'-DDS and 4,4'-DDS, and their combinations, affect the fracture toughness and other key properties of epoxy resins.
Positional Isomerism: A Tale of Two Curing Agents
The two primary isomers of DDS used in epoxy formulations are 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS). The meta-substitution in 3,3'-DDS results in a less linear and more asymmetric molecular structure compared to the more linear and symmetric para-substituted 4,4'-DDS. This fundamental difference in molecular geometry directly impacts the packing efficiency of the polymer chains, the resulting network architecture, and ultimately, the macroscopic mechanical performance of the cured resin.[1][2][3][4]
Recent studies have demonstrated that epoxy resins cured with 3,3'-DDS consistently exhibit higher fracture toughness compared to those cured with 4,4'-DDS.[5][6][7] This enhancement is attributed to several factors, including a more tightly packed network, reduced free volume, and increased cohesive energy density in the 3,3'-DDS based systems.[5][8]
Comparative Performance Analysis
Experimental data from studies on tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) and triglycidyl p-aminophenol (TGAP) epoxy resins cured with different DDS isomers highlight these performance differences.
A significant finding is the synergistic effect observed when using a hybrid of both isomers. A study on a TGDDM epoxy system revealed that a 7:3 mixture of 3,3'-DDS and 4,4'-DDS resulted in a remarkable 100% increase in fracture toughness compared to the system cured with pure 4,4'-DDS, and a 30% improvement over the pure 3,3'-DDS system.[5][9][10] This self-toughening effect is achieved without compromising the high glass transition temperature (Tg), a critical parameter for high-performance applications.[5][9][10]
Quantitative Data Summary
The following tables summarize the key performance metrics of epoxy resins cured with different DDS isomers and their mixtures.
Table 1: Mechanical and Thermal Properties of TGDDM Epoxy Cured with DDS Isomers and Mixtures [5]
| Curing Agent Composition (3,3'-DDS : 4,4'-DDS) | Fracture Toughness (KIC, MPa·m1/2) | Glass Transition Temperature (Tg, °C) | Crosslink Density (mol/m³) |
| 10 : 0 (m-TGDDM) | 0.92 | 241 | 3.2 x 10³ |
| 7 : 3 (7m,3p-TGDDM) | 1.20 | 255 | 3.9 x 10³ |
| 5 : 5 (5m,5p-TGDDM) | 1.05 | 260 | 3.7 x 10³ |
| 3 : 7 (3m,7p-TGDDM) | 0.85 | 263 | 3.5 x 10³ |
| 0 : 10 (p-TGDDM) | 0.60 | 266 | 3.1 x 10³ |
Table 2: Properties of TGAP Epoxy Cured with DDS Isomers [6][8]
| Curing Agent | Young's Modulus (GPa) | Glass Transition Temperature (Tg, K) | Coefficient of Linear Thermal Expansion (10-6 K-1) |
| 3,3'-DDS | 4.05 | 506.55 | 52.7 |
| 4,4'-DDS | 3.87 | 533.35 | 49.4 |
Experimental Protocols
The data presented above are derived from rigorous experimental procedures. The following outlines the typical methodologies employed in these studies.
Materials and Resin Formulation
-
Epoxy Resin: Tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) or Triglycidyl p-aminophenol (TGAP).
-
Curing Agents: 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS).
-
Mixing: The epoxy resin is typically preheated to reduce its viscosity. The DDS isomers are then added in stoichiometric amounts (or specified ratios for hybrid systems) and dissolved in the resin with mechanical stirring until a homogeneous mixture is achieved. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.
Curing Procedure
The formulated resin mixture is poured into preheated molds and subjected to a multi-step curing schedule. A typical curing cycle involves:
-
An initial hold at a lower temperature (e.g., 120-150 °C) for a specified duration to allow for gelation.
-
A ramp up to a higher curing temperature (e.g., 180-200 °C) for an extended period to ensure complete crosslinking.
-
A post-curing step at an even higher temperature (e.g., 220 °C) to maximize the glass transition temperature and ensure the stability of the network.
Mechanical and Thermal Characterization
-
Fracture Toughness (KIC): Determined using single-edge-notch-bend (SENB) specimens in a three-point bending test, typically following the ASTM D5045 standard.
-
Tensile Properties: Measured according to ASTM D638 standards to determine tensile strength, modulus, and elongation at break.
-
Dynamic Mechanical Analysis (DMA): Performed to determine the glass transition temperature (Tg) from the peak of the tan δ curve and to calculate the crosslink density from the storage modulus in the rubbery plateau region.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to study the curing kinetics and verify the glass transition temperature.
Structure-Property Relationship
The observed differences in toughness can be explained by the influence of the DDS isomer structure on the resulting epoxy network.
Figure 1. Relationship between 3,3'-DDS isomer structure and enhanced epoxy toughness.
The more contorted structure of 3,3'-DDS leads to a denser packing of the polymer chains, which in turn reduces the free volume and increases the cohesive energy density of the network.[5][8] This "internal antiplasticization" effect enhances the material's ability to dissipate energy under stress, thereby increasing its fracture toughness.[5] Conversely, the more linear 4,4'-DDS isomer tends to form a more ordered but less tough network. The hybridization of the two isomers allows for a tailored network structure that optimizes both toughness and thermal stability.[5][9][10]
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Isomeric Advantage: A Comparative Guide to 3,3'-DDM and 4,4'-DDM in Polymer Performance
In the realm of high-performance polymers, the selection of curing agents and monomers is paramount to tailoring the final material properties. Among the myriad of choices, diaminodiphenylmethane (DDM) isomers, specifically 3,3'-diaminodiphenylmethane (3,3'-DDM) and 4,4'-diaminodiphenylmethane (4,4'-DDM), are pivotal building blocks. The seemingly subtle difference in the attachment position of the amino groups—meta versus para—precipitates significant variations in the thermal, mechanical, and chemical characteristics of the resulting polymers. This guide provides a comprehensive comparison of the performance of 3,3'-DDM and 4,4'-DDM in various polymer systems, supported by experimental findings.
The isomeric position of the amine functionalities on the diphenylmethane backbone directly influences the geometry and packing efficiency of the polymer chains. The para-position in 4,4'-DDM results in a more linear and symmetric molecular structure, which generally leads to more ordered polymer chain packing. In contrast, the meta-position in 3,3'-DDM introduces a kink in the polymer backbone, leading to a more amorphous and less densely packed structure. These fundamental structural differences are the primary determinants of the distinct performance profiles of polymers cured with these two isomers.
Performance Comparison in Key Polymer Systems
The choice between 3,3'-DDM and 4,4'-DDM as a curative or comonomer can significantly impact the properties of various polymers, including polyimides, epoxies, and polyurethanes. The following sections summarize the comparative performance data.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for high-performance polymers. The substitution pattern of the diamine plays a crucial role in dictating these properties.
| Property | Polymer System | Observation | Reference |
| Glass Transition Temperature (Tg) | Polybenzoxazines | Meta-substitution (akin to 3,3'-DDM) leads to a 46 °C increase in Tg compared to the para-substituted isomer. This is attributed to increased crosslink density. | [1] |
| Epoxy (TGAP/DDS) | The 4,4'-DDS system exhibited a higher Tg (533.35 K) compared to the 3,3'-DDS system (506.55 K). | [2] | |
| Copoly(amide-imide)s | Para-substituted isomers generally result in superior thermo-mechanical properties. | ||
| Coefficient of Thermal Expansion (CTE) | Epoxy (TGAP/DDS) | The 4,4'-DDS system showed a lower CTE (49.4 x 10⁻⁶ K⁻¹) compared to the 3,3'-DDS system (52.7 x 10⁻⁶ K⁻¹). | [2] |
| Copoly(amide-imide)s | Polymers incorporating a bent, meta-substituted structure tend to have higher CTEs. | [3] |
Mechanical Properties
The mechanical performance, including tensile strength and modulus, is directly linked to the polymer network architecture, which is influenced by the diamine isomer.
| Property | Polymer System | Observation | Reference |
| Tensile Strength | Polybenzoxazines | Meta-substitution leads to a 45 MPa decrease in tensile strength compared to the para-substituted isomer. | [1] |
| Copoly(amide-imide)s | The mechanical tensile properties of films synthesized with the para-isomer are superior to those containing the meta-isomer. | [3] | |
| Young's Modulus | Epoxy (TGAP/DDS) | The 3,3'-DDS system exhibited a higher Young's modulus (4.05 GPa) compared to the 4,4'-DDS system (3.87 GPa), indicating greater stiffness. This is attributed to a more tightly packed network. | [2] |
Structure-Property Relationship Visualization
The following diagram illustrates the fundamental difference in the molecular geometry of 3,3'-DDM and 4,4'-DDM and its influence on the resulting polymer chain architecture.
Caption: Isomeric effect of DDM on polymer structure and properties.
Experimental Protocols
The data presented in this guide is based on standard polymer characterization techniques. Below are generalized methodologies for the key experiments cited.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymers.
-
Methodology: A small sample of the cured polymer is placed in an aluminum pan and heated in a DSC instrument under a controlled nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. The Tg is determined from the inflection point in the heat flow curve during the second heating scan, often following standards like ASTM D3418. Polymerization kinetics can be characterized using methods like the Flynn-Wall-Ozawa method.[1]
Mechanical Testing: Tensile Properties
-
Objective: To measure the tensile strength, modulus, and elongation at break of the polymers.
-
Methodology: Dog-bone shaped specimens of the cured polymer are prepared according to standards such as ASTM D638. The specimens are then tested using a universal testing machine at a constant crosshead speed. The force and displacement are recorded to generate a stress-strain curve from which the key mechanical properties are determined.
Thermomechanical Analysis (TMA)
-
Objective: To measure the coefficient of thermal expansion (CTE) of the polymers.
-
Methodology: A small, uniform sample of the cured polymer is placed in a TMA instrument. A constant, low force is applied to the sample via a probe. The sample is heated at a constant rate, and the change in the sample's dimension (expansion or contraction) is measured as a function of temperature. The CTE is calculated from the slope of the dimensional change versus temperature curve.
Logical Workflow for Material Selection
The choice between 3,3'-DDM and 4,4'-DDM is application-driven. The following diagram outlines a logical workflow for selecting the appropriate isomer based on desired material properties.
Caption: Decision workflow for selecting between 3,3'-DDM and 4,4'-DDM.
Conclusion
The selection between 3,3'-DDM and 4,4'-DDM is a critical decision in the formulation of high-performance polymers. While 4,4'-DDM, with its linear and symmetric structure, generally imparts superior tensile strength, higher thermal stability in some systems, and lower CTE, 3,3'-DDM can offer advantages in applications requiring a higher glass transition temperature and greater stiffness, albeit at the cost of reduced tensile strength. The choice is not always straightforward and depends on the specific polymer matrix and the intended application's performance requirements. For instance, in copoly(amide-imide)s, para-substituted isomers like 4,4'-DDM lead to better thermo-mechanical properties, while meta-substituted variants may offer slightly improved optical transparency.[4] Ultimately, a thorough understanding of the structure-property relationships guided by empirical data is essential for optimizing material performance.
References
- 1. nasampe.org [nasampe.org]
- 2. Scholarworks@UNIST: Effect of Diamine Isomerism on Mechanical and Thermal Properties of TGAP Epoxy Systems: Molecular Dynamics Simulation Approach [scholarworks.unist.ac.kr]
- 3. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 4. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3,3'-Diaminodiphenylmethane by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 3,3'-Diaminodiphenylmethane (3,3'-DDM), a key building block in the synthesis of polymers and specialty chemicals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3,3'-DDM, supported by representative experimental data and detailed methodologies.
The synthesis of this compound, typically through the condensation of m-toluidine with formaldehyde, can result in various impurities. These may include positional isomers (e.g., 2,3'-DDM, 4,4'-DDM), unreacted starting materials, and oligomeric byproducts. An effective analytical method must be able to separate and quantify these impurities to provide an accurate assessment of the 3,3'-DDM purity.
Comparison of Analytical Methods for 3,3'-DDM Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of non-volatile and thermally labile compounds like 3,3'-DDM.[1] It offers excellent resolution for separating closely related isomers. Alternative methods include Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and non-aqueous potentiometric titration. While GC is suitable for volatile and thermally stable compounds, derivatization may be necessary for polar amines like 3,3'-DDM to improve peak shape and prevent tailing.[2] Titration offers a direct measure of the total amine content but lacks the specificity to distinguish between different amine-containing impurities.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC, GC, and non-aqueous titration for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Typical Purity (%) | > 99.5 | > 98.0[3] | > 99.0 (as total amines) |
| Specificity | High (separates isomers) | Moderate to High | Low (measures total basicity) |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Analysis Time | 20-30 minutes | 15-25 minutes | 10-15 minutes |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Impurity Profiling | Excellent | Good | Not possible |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a representative reversed-phase HPLC method for the purity validation of this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard and sample for analysis.
2. Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of 3,3'-DDM reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B in a 100 mL volumetric flask. This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
4. Data Analysis: The purity of the 3,3'-DDM sample is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC-FID) Method
A typical GC method for the analysis of diaminodiphenylmethane isomers would involve a capillary column (e.g., DB-5 or equivalent) and a temperature gradient. Derivatization with an agent like trifluoroacetic anhydride may be employed to improve peak shape.[2]
Non-Aqueous Potentiometric Titration
This method involves dissolving a known weight of the 3,3'-DDM sample in a suitable solvent (e.g., a mixture of glacial acetic acid and acetonitrile) and titrating with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in dioxane. The endpoint is determined potentiometrically.
Visualizations
The following diagrams illustrate the logical workflow for the HPLC purity validation of this compound and the signaling pathway for method selection.
Caption: HPLC Purity Validation Workflow for 3,3'-DDM.
Caption: Decision pathway for selecting an analytical method.
References
A Researcher's Guide to Comparing Curing Processes Using Differential Scanning Calorimetry (DSC)
For researchers, scientists, and drug development professionals, a deep understanding of the curing process of polymers and adhesives is critical for ensuring product performance and reliability. Differential Scanning Calorimetry (DSC) is a powerful analytical technique that provides quantitative insights into the thermal transitions of materials, making it an indispensable tool for comparing the curing behavior of different formulations.
This guide offers an objective comparison of curing processes, supported by experimental data, to illustrate how DSC can be effectively utilized to characterize and differentiate thermosetting materials. By measuring the heat flow associated with the exothermic curing reaction, DSC allows for the determination of key parameters that define the reaction kinetics and the final properties of the cured material.
Comparative Analysis of Curing Parameters
The curing profile of a thermosetting material, such as an epoxy resin or an adhesive, is significantly influenced by its chemical composition, including the type of resin, hardener, and any additives. DSC analysis quantifies these differences through several key parameters: the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the total heat of cure (ΔH_cure). A higher glass transition temperature (T_g) in the fully cured material often indicates a more complete cure and a higher crosslink density.[1][2]
The following table summarizes DSC data for two different epoxy adhesive systems, highlighting the differences in their curing behavior and final cured state. System A represents a fast-curing epoxy, while System B is a standard-curing formulation. A comparison is also provided for an under-cured versus a properly cured adhesive, demonstrating how DSC can be used for quality control.[1]
| Parameter | System A: Fast-Cure Epoxy | System B: Standard-Cure Epoxy | Under-Cured Adhesive | Properly Cured Adhesive |
| Curing Onset Temperature (T_onset) | 45.2 °C | 88.9 °C | - | - |
| Peak Exothermic Temperature (T_peak) | 95.7 °C | 135.4 °C | - | - |
| Total Heat of Cure (ΔH_total) | 380 J/g | 450 J/g | - | - |
| Residual Heat of Cure (ΔH_residual) | - | - | 19.7 J/g | 3.6 J/g |
| Glass Transition Temperature (T_g) | 105 °C | 155 °C | 48 °C | 63 °C |
Experimental Protocol for DSC Analysis of Curing
This protocol outlines the key steps for performing a dynamic DSC scan to determine the curing profile of a thermosetting material.
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory.
-
Standard aluminum DSC pans and lids.
-
A precision microbalance (accurate to ±0.01 mg).
-
The uncured liquid resin/hardener mixture or a partially cured solid sample.
-
An empty, hermetically sealed aluminum pan to serve as a reference.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured or partially cured sample into a standard aluminum DSC pan.[3]
-
Ensure the sample is in good thermal contact with the bottom of the pan.
-
Hermetically seal the pan to prevent the loss of any volatile components during the experiment.[3]
3. DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the completion of the curing exotherm (e.g., 250°C).[4]
-
Hold the sample at the final temperature for a few minutes to ensure the curing reaction is complete.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan using the same temperature program to determine the glass transition temperature (T_g) of the fully cured material.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert environment.
4. Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic curing peak from the first heating scan to determine the total or residual heat of cure.[3]
-
Onset and Peak Temperatures: Determine the onset and peak temperatures of the exothermic curing peak.
-
Glass Transition Temperature (T_g): Determine the midpoint of the step-like transition in the baseline of the second heating scan.[3]
-
Degree of Cure (% Cure): For a partially cured sample, the degree of cure can be calculated using the following formula:[3] % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100 Where ΔH_total is the heat of cure for the completely uncured resin and ΔH_residual is the residual heat of cure for the partially cured sample.[3]
Visualizing the DSC Workflow and Comparative Logic
To better understand the experimental process and the logic behind comparing curing profiles, the following diagrams are provided.
Caption: Experimental workflow for DSC analysis of a curing process.
Caption: Logical relationship for comparing curing processes using DSC.
References
Thermogravimetric analysis (TGA) of 3,3'-DDM based polymers
A comparative analysis of the thermal stability of polymers based on 3,3'-diaminodiphenylmethane (3,3'-DDM) is crucial for their application in high-performance materials. This guide provides a detailed comparison of the thermogravimetric analysis (TGA) of 3,3'-DDM based polymers with their 4,4'-DDM counterparts and other alternatives, supported by experimental data.
Thermal Decomposition Profile of DDM-Based Epoxy Resins
The thermal stability of epoxy resins cured with isomeric diaminodiphenylmethane (DDM) is a key performance indicator. TGA is employed to evaluate this by measuring weight loss as a function of temperature. The key parameters derived from TGA are the onset decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of char yield at elevated temperatures.
A study on trifunctional epoxy resins cured with 4,4'-DDM showed that the curing process, involving different temperatures and durations, influences the thermal stability. For instance, a curing schedule of 130 °C for 2 hours followed by 160 °C for 2 hours and finally 190 °C for 2 hours resulted in a resin system that was heat-resistant.[1] The decomposition heat-release peak for a similar epoxy system was observed around 360 °C, with an onset temperature of degradation at 324 °C.[1]
In another investigation, the thermal properties of a tetrafunctional epoxy resin, N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM), were evaluated with different curing agents. When cured with 4,4'-diaminodiphenyl sulfone (DDS), a high glass transition temperature (Tg) exceeding 240 °C was achieved, indicating high thermal stability.[2] The TGA of a TGDDM/PDD (a pyridine-containing diamine) system under an argon atmosphere showed a two-stage decomposition, unlike the single-step decomposition observed with traditional amines like DDM.[2]
The thermal stability of epoxy resins is also influenced by the presence of functional groups. For example, DDS-cured epoxy resins generally exhibit higher thermal stability than DDM-cured ones.[3][4]
Comparative TGA Data of DDM-Based Polymers
The following table summarizes the quantitative TGA data for various DDM-based polymers and their alternatives, providing a clear comparison of their thermal stability.
| Polymer System | Curing Agent | T_onset (°C) | T_max (°C) | Char Yield (%) @ Temperature (°C) | Reference |
| C2H5-TGDDM | Methyl Nadic Anhydride | 324 | 360 | Not specified | [1] |
| TGDDM | 4,4'-DDS | >300 (5% weight loss) | Not specified | Not specified | [3] |
| DGEBA | 4,4'-DDM | ~340 | Not specified | Not specified | [5] |
| TGDDM | PDD | Not specified | Not specified | Higher than DDM-cured systems | [2] |
| Epon 862 | Various | ~440 (start of degradation) | Not specified | 31.8 (as inert filler) | [6] |
Note: Direct comparative TGA data for 3,3'-DDM versus 4,4'-DDM from a single source was not available in the provided search results. The data presented is a compilation from different studies on related systems.
Experimental Protocol for Thermogravimetric Analysis
A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable TGA data.
Objective: To determine the thermal stability of 3,3'-DDM and 4,4'-DDM cured epoxy resins by measuring the weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., PerkinElmer TGA, Netzsch STA 409 PC)[6][7]
-
Analytical balance
-
Sample pans (e.g., platinum, alumina)
Materials:
-
Cured polymer samples (e.g., 5-10 mg)
-
Inert purge gas (e.g., Nitrogen)
-
Oxidative purge gas (e.g., Air or Oxygen)
Procedure:
-
Sample Preparation: A small, representative sample of the cured polymer (5-10 mg) is accurately weighed and placed into a TGA sample pan.
-
Instrument Setup:
-
The TGA instrument is calibrated for temperature and mass.
-
The initial purge gas is set to nitrogen at a constant flow rate (e.g., 20-50 mL/min).[8]
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1150 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[6][8]
-
For compositional analysis, an automated gas switch to an oxidative atmosphere (air or oxygen) can be programmed at an intermediate temperature (e.g., 650 °C) to burn off carbonaceous residue.[6]
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are plotted.
-
T_onset: The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
T_max: The temperature of the maximum rate of decomposition is identified from the peak of the DTG curve.[9]
-
Char Yield: The residual mass at a specific high temperature (e.g., 800 °C) in an inert atmosphere is reported as the char yield.
-
Experimental Workflow for TGA
Caption: General experimental workflow for thermogravimetric analysis (TGA).
Signaling Pathways and Logical Relationships
While signaling pathways are not directly applicable to TGA of polymers, a logical relationship diagram can illustrate the factors influencing thermal stability.
Caption: Factors influencing the thermal stability of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
Positional Isomerism of Amine Groups: A Comparative Guide to its Influence on Polymer Glass Transition Temperature
Influence of Amine Group Substitution on Glass Transition Temperature
The introduction of an amine group onto the phenyl ring of a styrene monomer is expected to significantly alter the glass transition temperature of the resulting polymer compared to unsubstituted polystyrene. This is primarily due to the polar nature of the amine group, which can participate in intermolecular hydrogen bonding. These hydrogen bonds act as physical crosslinks, restricting the segmental motion of the polymer chains and thus increasing the thermal energy required to transition from a glassy to a rubbery state, resulting in a higher Tg.
The position of the amine group—ortho, meta, or para—on the phenyl ring further modulates this effect through a combination of steric hindrance and the efficiency of hydrogen bond formation.
Table 1: Comparison of Expected Influence of Amine Group Position on the Glass Transition Temperature (Tg) of Poly(aminostyrene) Isomers
| Polymer | Structure | Amine Group Position | Expected Influence on Tg Relative to Polystyrene | Rationale |
| Polystyrene | (C₈H₈)n | N/A | Reference Tg: ~100 °C | Non-polar side group with only van der Waals interactions.[1] |
| Poly(p-aminostyrene) | (C₈H₉N)n | Para | Significant Increase | The para position allows for strong intermolecular hydrogen bonding between polymer chains with minimal steric hindrance, leading to a more restricted chain mobility and a higher Tg. |
| Poly(m-aminostyrene) | (C₈H₉N)n | Meta | Significant Increase | The meta position also allows for effective intermolecular hydrogen bonding. The asymmetry of the substitution might lead to a slightly different packing and chain mobility compared to the para isomer, potentially resulting in a comparable or slightly different Tg. |
| Poly(o-aminostyrene) | (C₈H₉N)n | Ortho | Moderate Increase | The ortho position introduces greater steric hindrance, which can restrict chain rotation and increase Tg. However, the proximity of the amine group to the polymer backbone may also favor intramolecular hydrogen bonding, which would reduce the extent of intermolecular hydrogen bonding between chains, potentially leading to a lower Tg compared to the meta and para isomers. |
Experimental Protocols
The glass transition temperature of polymers is most commonly determined using Differential Scanning Calorimetry (DSC).[2]
Generalized Experimental Protocol for Tg Determination by DSC:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used for the analysis. An empty sealed aluminum pan is used as a reference.
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature well above its expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled back to a temperature below its Tg (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the data of this second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[3]
Visualization of Structure-Tg Relationship
The following diagram illustrates the logical relationship between the position of the amine group on the styrene monomer and its expected influence on the glass transition temperature of the corresponding polymer.
Caption: Expected influence of amine group position on polymer Tg.
References
A Comparative Guide to HY, Hβ, and HZSM-5 Catalysts for Diaminodiphenylmethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaminodiphenylmethane (MDA), a crucial precursor in the production of polymers and pharmaceuticals, is significantly influenced by the choice of catalyst. This guide provides a detailed comparison of three prominent zeolite catalysts—HY, Hβ, and HZSM-5—for the synthesis of MDA through the condensation of aniline and formaldehyde. The information presented herein is based on experimental data from scientific literature, offering a comprehensive overview of catalyst performance, characteristics, and underlying reaction mechanisms.
At a Glance: Catalyst Performance Comparison
The catalytic performance of HY, Hβ, and HZSM-5 in the synthesis of diaminodiphenylmethane and its derivatives is influenced by a combination of factors including acidity, pore structure, and surface area. While data for the direct synthesis of MDA is limited in comparative studies, valuable insights can be drawn from the synthesis of its derivatives, such as 3,3'-dimethyl-4,4'-diaminodiphenylmethane (MDT) and 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA).
| Catalyst | Si/Al Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Aniline/Derivative Conversion (%) | 4,4'-MDA/Derivative Selectivity (%) | Key Findings |
| HY | 4.8 | 684 | 0.36 | 76.5 (for MOCA) | 67.2 (for MOCA) | Demonstrates high conversion and selectivity for MOCA, attributed to its large pore size and high density of Brønsted acid sites.[1] |
| Hβ | 40 | 461 | 0.28 | Higher than HY and HZSM-5 (for MDT) | - | Shows the best catalytic performance for MDT synthesis, suggesting an optimal balance of acidity and pore structure for this specific reaction.[1] |
| HZSM-5 | 45 | 353 | 0.19 | 74.8 (for MOCA) | 23.2 (for MOCA) | Exhibits the highest acidity but lower selectivity for MOCA, likely due to its smaller pore size which can lead to diffusional limitations and side reactions.[1] |
Note: The data for aniline/derivative conversion and selectivity are for the synthesis of 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) as a representative example. The performance for MDT synthesis follows a similar trend with Hβ being the most active.
Delving Deeper: Catalyst Properties and Their Impact
The efficiency of HY, Hβ, and HZSM-5 in diaminodiphenylmethane synthesis is intricately linked to their physicochemical properties.
Acidity: The acidity of these zeolites, primarily Brønsted acid sites, is the driving force for the condensation reaction between aniline and formaldehyde. The order of acidity strength and density has been reported as HZSM-5 > Hβ > HY.[1] While high acidity is generally favorable, an excess of strong acid sites, as seen in HZSM-5, can promote side reactions and the formation of undesired by-products, thereby reducing the selectivity towards the desired 4,4'-isomer.[1]
Pore Structure and Size: The pore architecture of the zeolite plays a critical role in determining reactant accessibility to the active sites and the diffusion of the product molecules. HY possesses a large pore structure, which is advantageous for the formation of the bulky diaminodiphenylmethane molecule.[1] Hβ also has a three-dimensional pore system that facilitates the reaction. In contrast, the smaller, medium-sized pores of HZSM-5 can impose steric hindrance, limiting the formation and diffusion of the larger MDA isomers and potentially leading to catalyst deactivation through pore blockage.[1]
Surface Area: A higher surface area generally provides more accessible active sites for the reaction. HY typically exhibits the highest surface area among the three, followed by Hβ and then HZSM-5.[1] This larger surface area, combined with its favorable pore structure, contributes to the high conversion rates observed with the HY catalyst.[1]
Experimental Protocols: A Look at the Methodology
To ensure reproducibility and a clear understanding of the presented data, the following section outlines typical experimental procedures for catalyst synthesis and the diaminodiphenylmethane synthesis reaction.
Catalyst Synthesis
General Hydrothermal Synthesis: Zeolites are typically synthesized via a hydrothermal method. The general workflow involves the preparation of a synthesis gel containing sources of silica, alumina, a structure-directing agent (template), and a mineralizing agent (like NaOH). This gel is then heated in an autoclave under controlled temperature and time to induce crystallization. The resulting solid is filtered, washed, dried, and calcined to remove the template and obtain the active catalyst.
Specific Protocols:
-
HY: Typically synthesized by ion-exchange of a NaY zeolite precursor. The NaY zeolite is treated with an ammonium salt solution (e.g., ammonium nitrate) to replace the sodium ions with ammonium ions. Subsequent calcination at elevated temperatures decomposes the ammonium ions, leaving behind the protonated, acidic HY form.
-
Hβ: Synthesized using a structure-directing agent such as tetraethylammonium hydroxide (TEAOH). A typical synthesis gel would consist of a silica source, an alumina source, TEAOH, and water. The crystallization is carried out at temperatures around 140-170°C for several days. The resulting product is calcined to obtain the Hβ form.
-
HZSM-5: Synthesized using a template like tetrapropylammonium bromide (TPABr) or tetrapropylammonium hydroxide (TPAOH). The synthesis mixture containing silica and alumina sources, the template, and sodium hydroxide is subjected to hydrothermal treatment at around 170-180°C. The final HZSM-5 catalyst is obtained after calcination to remove the organic template.
Diaminodiphenylmethane Synthesis
The synthesis of diaminodiphenylmethane is typically carried out in a batch or continuous flow reactor.
-
Reactants: Aniline and an aqueous solution of formaldehyde are the primary reactants. An excess of aniline is generally used to favor the formation of the desired diamine and minimize the formation of higher oligomers.
-
Catalyst Loading: A specific weight percentage of the chosen zeolite catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures, ranging from 100°C to 200°C, and under pressure to maintain the reactants in the liquid phase.
-
Reaction Time: The duration of the reaction can vary from a few hours to over 24 hours, depending on the catalyst and reaction conditions.
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The product mixture is then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of aniline and the selectivity towards the different isomers of diaminodiphenylmethane (4,4'-, 2,4'-, and 2,2'-MDA) and other by-products.
Visualizing the Process: Experimental Workflow
Caption: Experimental workflow for diaminodiphenylmethane synthesis using zeolite catalysts.
Conclusion and Recommendations
The choice of HY, Hβ, or HZSM-5 as a catalyst for diaminodiphenylmethane synthesis depends on the desired outcome, particularly the required selectivity for the 4,4'-isomer.
-
HY zeolite emerges as a strong candidate for achieving high conversion and selectivity, especially for reactions where larger pore volumes are beneficial. Its high surface area and appropriate acidity make it a versatile catalyst for this condensation reaction.
-
Hβ zeolite demonstrates excellent activity, particularly for the synthesis of substituted diaminodiphenylmethanes. Its three-dimensional pore structure and balanced acidity offer a favorable environment for the reaction.
-
HZSM-5 zeolite , while possessing the highest acidity, is often limited by its smaller pore size, which can negatively impact selectivity and catalyst stability due to diffusional constraints and coke formation.
For researchers aiming to optimize the synthesis of 4,4'-diaminodiphenylmethane, HY zeolite is a recommended starting point due to its favorable structural properties and demonstrated high selectivity in related reactions. Further optimization of reaction conditions and catalyst modifications, such as tuning the Si/Al ratio of HY or Hβ, could lead to even more efficient and selective synthesis processes. It is crucial to conduct detailed characterization of the synthesized catalysts to correlate their properties with their catalytic performance accurately.
References
A Comparative Guide to LC/MS Techniques for Identifying Metabolites of Diaminodiphenylmethane
This guide provides a comprehensive comparison of various Liquid Chromatography-Mass Spectrometry (LC/MS) techniques for the identification and characterization of diaminodiphenylmethane (MDA) metabolites. It is intended for researchers, scientists, and drug development professionals working on the toxicology and metabolism of aromatic amines. The guide details experimental protocols, presents comparative data, and illustrates key workflows and concepts.
Introduction to Diaminodiphenylmethane (MDA) Metabolism
4,4'-Diaminodiphenylmethane (MDA) is an industrial chemical primarily used in the production of polyurethane foams, epoxy resins, and dyes.[1][2] Classified as a Group 2B carcinogen, its widespread use necessitates a thorough understanding of its metabolic fate in humans to properly assess toxicological risks.[1][2] The metabolism of MDA proceeds through both Phase I and Phase II biotransformation pathways. Phase I reactions include hydroxylation, desaturation, and oxidative deamination, while Phase II reactions involve conjugation, such as acetylation, sulfation, and glucuronidation.[1][2] Identifying these diverse metabolites requires sensitive and selective analytical techniques, with LC/MS being the method of choice.
Sample Preparation for Biological Matrices
Effective sample preparation is critical to remove interfering matrix components and concentrate the target analytes before LC/MS analysis. The choice of technique depends on the biological matrix (e.g., liver microsomes, S9 fractions, urine, plasma) and the physicochemical properties of the metabolites.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. | Non-selective, may not remove all interferences (e.g., phospholipids), resulting in ion suppression. | Plasma, Serum, Liver Homogenates |
| Liquid-Liquid Extraction (LLE) | Metabolites are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate or MTBE).[3] | High recovery for nonpolar analytes, effective removal of salts and polar interferences. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate, and prone to emulsion formation. | Urine, Plasma |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent, interferences are washed away, and the analytes are eluted with a solvent.[4] | High selectivity and concentration factor, easily automated, various sorbent chemistries available (e.g., C18, ion exchange). | Method development can be time-consuming, higher cost per sample. | Urine, Plasma, Tissue Extracts |
| Supported Liquid Extraction (SLE) | The aqueous sample is absorbed onto an inert solid support (diatomaceous earth), forming a high-surface-area stationary phase for LLE with an immiscible organic solvent.[5] | Avoids emulsion formation, faster and more reproducible than traditional LLE, easily automated.[6] | Similar limitations to LLE regarding solvent choice and analyte polarity. | Plasma, Urine |
Experimental Protocol: Solid-Phase Extraction (SPE) for in vitro Samples
This protocol is a representative method based on procedures for cleaning up microsomal incubations for MDA metabolite analysis.[4]
-
Reaction Quenching : Stop the microsomal incubation reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Removal : Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Dilution : Transfer the supernatant to a new tube and dilute with an appropriate volume of aqueous buffer (e.g., 0.1% formic acid in water) to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading : Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution : Elute the MDA metabolites with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase for analysis.[7]
Liquid Chromatography Techniques
The chromatographic separation of MDA and its metabolites is crucial for resolving isomers and separating them from matrix components before detection by the mass spectrometer. Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) systems are typically used.
Comparison of LC Parameters for Aromatic Amine Metabolite Analysis
| Parameter | Common Choices & Rationale |
| LC Column | Reversed-Phase C18 or C8 : Most common choice for separating moderately polar to nonpolar compounds like MDA and its metabolites. Columns with smaller particle sizes (e.g., <2 µm) in UPLC systems offer higher resolution and faster analysis times.[8] |
| Mobile Phase A | Aqueous Buffer : Typically 0.1% formic acid or 5-10 mM ammonium acetate/formate in water. The acidic modifier helps to protonate the amine groups, leading to better peak shape and ionization efficiency in positive ESI mode.[9][10] |
| Mobile Phase B | Organic Solvent : Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.[10] |
| Elution Mode | Gradient Elution : A gradient from a low to a high percentage of the organic mobile phase is used to effectively elute a wide range of metabolites with varying polarities, from conjugated (polar) to hydroxylated (less polar) forms.[10] |
| Flow Rate | 0.2 - 0.5 mL/min : For analytical columns with internal diameters of 2.1 mm. |
| Column Temp. | 30 - 40 °C : Elevated temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity.[9] |
Experimental Protocol: UPLC Separation
-
Column : Acquity UPLC HSS T3 C18 column (2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Gradient Program :
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-16 min: Hold at 5% B (re-equilibration)
-
Mass Spectrometry Techniques
The mass spectrometer is responsible for the detection and structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown metabolites.
Comparison of Mass Spectrometry Analyzers
| Technique | Principle | Key Advantages | Primary Application for MDA Metabolites |
| Triple Quadrupole (QqQ) | Uses two quadrupole mass analyzers separated by a collision cell. Operates in modes like Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. | Unmatched sensitivity and selectivity for quantification, wide dynamic range.[11] | Targeted quantification of known MDA metabolites.[3] |
| Time-of-Flight (TOF) / Q-TOF | Ions are accelerated into a field-free drift tube, and their mass is determined by their flight time. Q-TOF combines a quadrupole for precursor ion selection with a TOF analyzer for high-resolution fragment ion analysis.[11] | High mass resolution (>20,000), excellent mass accuracy (<5 ppm), fast acquisition speeds.[12][13] | Untargeted screening and identification of unknown metabolites through accurate mass measurement of precursor and fragment ions.[13] |
| Orbitrap | Ions are trapped in an orbital motion around a central spindle electrode. The frequency of their motion is related to their m/z ratio, which is detected as an image current. | Very high mass resolution (>100,000), excellent mass accuracy (<3 ppm), high sensitivity.[1] | Comprehensive profiling and structural elucidation of unknown MDA metabolites with high confidence.[1][2] |
Experimental Protocol: Q-TOF MS for Metabolite Identification
-
Ionization Source : Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage : 3.5 kV.
-
Sampling Cone Voltage : 40 V.
-
Source Temperature : 120 °C.
-
Desolvation Gas (N₂) Flow : 800 L/hr at 400 °C.
-
Acquisition Mode : Data-Dependent Acquisition (DDA).
-
Full Scan MS :
-
Mass Range : 50 - 1000 m/z.
-
Scan Time : 0.2 seconds.
-
-
Tandem MS (MS/MS) :
-
Switch to MS/MS acquisition for the top 3 most intense ions from the full scan.
-
Collision Energy : Ramped from 10 to 40 eV to generate comprehensive fragment spectra.
-
Exclusion : Exclude precursor ions after 2 spectra for 0.5 minutes to allow detection of lower-abundance ions.
-
Data Analysis and Visualization
Data processing is a critical step to extract meaningful information from the complex datasets generated by LC-HRMS.
Data Analysis Workflow
-
Peak Picking and Alignment : Raw data is processed to detect chromatographic peaks and align them across different samples.
-
Metabolite Identification : Putative identification is performed by comparing the accurate mass of detected features against metabolite databases.
-
Formula Prediction : The high-resolution data allows for the prediction of the elemental composition of unknown metabolites.
-
Fragmentation Analysis : The MS/MS spectra are interpreted to elucidate the structure of the metabolite, identifying the site of conjugation or modification. Software like Compound Discoverer or MassHunter can be used for this purpose.[1]
-
Pathway Mapping : Identified metabolites are mapped onto biotransformation pathways.
Visualizations
Metabolic Pathway of Diaminodiphenylmethane
Caption: Figure 1: Proposed metabolic pathway of MDA showing major Phase I and Phase II biotransformations.
General Experimental Workflow
Caption: Figure 2: A typical experimental workflow for the identification of MDA metabolites using LC/MS.
Comparison of MS Analyzers for Metabolite Studies
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Flexural and tensile strength comparison of aromatic diamine cured epoxies
A comparative analysis of the flexural and tensile strength of epoxy resins cured with various aromatic diamines reveals significant variations in mechanical performance directly attributable to the chemical structure of the curing agent. This guide provides an objective comparison of commonly used aromatic diamine cured epoxies, supported by experimental data, to assist researchers and professionals in materials science and drug development in selecting the optimal curing agent for their specific applications.
The structural rigidity, reactivity, and steric hindrance of the aromatic diamine curing agents play a crucial role in determining the crosslink density and morphology of the cured epoxy network, which in turn dictates its mechanical properties. Generally, aromatic amines are known to produce cured epoxies with higher thermal and chemical resistance compared to aliphatic amines due to the presence of rigid aromatic rings in the polymer backbone.
Comparative Analysis of Mechanical Properties
The following table summarizes the flexural and tensile strength of epoxy resins cured with different aromatic diamines, based on data from various studies. It is important to note that the epoxy resin and curing conditions vary between studies, which can influence the absolute values. However, the data provides a valuable comparative overview.
| Aromatic Diamine Curing Agent | Epoxy Resin | Flexural Strength (MPa) | Tensile Strength (MPa) | Reference |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | AFG-90MH | 165 | 100 | [1][2] |
| 4,4'-Methylenedianiline (MDA) | AFG-90MH | 158 | Not specified | [1][2] |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | AFG-90MH | 148 | Not specified | [1][2] |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | AFG-90MH | 136 | Not specified | [1][2] |
| Diethyltoluenediamine (DETDA) | Epon 828 | 18,000 psi (~124 MPa) | 11,000 psi (~76 MPa) | [3] |
| 4,4'-Methylenedianiline (MDA) | Epon 828 | 17,000 psi (~117 MPa) | 11,200 psi (~77 MPa) | [3] |
| 4,4'-Diaminodiphenylmethane (DDM) | Trifluoromethyl-containing epoxy resins | 95.55 - 152.36 | Not specified | [4] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Trifluoromethyl-containing epoxy resins | 42.30 - 118.85 | Not specified | [4] |
| m-Phenylenediamine (mPDA) | DGEBA | Not specified | Not specified | [5] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | DGEBA | Not specified | Not specified | [5] |
*Studies indicate that aromatic amines like mPDA and DDS result in better mechanical properties than aliphatic amines, though specific values were not provided in the context of a direct comparison of flexural and tensile strength.[5]
Experimental Protocols
The methodologies for determining the flexural and tensile properties of the cured epoxy resins are critical for understanding and reproducing the presented data. The following are detailed experimental protocols based on the cited literature and standard testing methods.
Materials and Specimen Preparation
The epoxy resins and aromatic diamine curing agents are stoichiometrically mixed. For solid curing agents, they are often dissolved in a suitable solvent and then mixed with the epoxy resin, followed by solvent removal. The mixture is then degassed under a vacuum to eliminate air bubbles. The degassed mixture is poured into molds to create specimens of standard dimensions for mechanical testing.
Curing Schedules
The curing process is a critical step that significantly influences the final mechanical properties. Aromatic diamine cured epoxies generally require elevated temperatures for complete curing. The specific curing schedules for the AFG-90MH epoxy systems were as follows[1]:
-
AFG-90MH-MDA: 100°C for 1 hour, followed by 160°C for 2 hours, and then 180°C for 2 hours.
-
AFG-90MH-MOEA: 110°C for 2 hours, followed by 150°C for 2 hours.
-
AFG-90MH-MOCA: 140°C for 2 hours, followed by 180°C for 2 hours.
-
AFG-90MH-MCDEA: 160°C for 2 hours, followed by 180°C for 2 hours.
For other systems, a general curing schedule at elevated temperatures is typically employed to achieve full crosslinking.
Flexural Strength Testing
Flexural properties are commonly determined using a three-point bending test according to the ASTM D790 standard. In this test, a rectangular specimen is supported at both ends and a load is applied at the center. The test measures the material's resistance to bending.
Tensile Strength Testing
Tensile properties are measured following the ASTM D638 standard. A "dog-bone" shaped specimen is pulled apart at a constant rate of extension until it fractures. This test determines the material's ultimate tensile strength, elongation, and modulus of elasticity.
Structure-Property Relationship
The chemical structure of the aromatic diamine curing agent has a profound impact on the mechanical properties of the cured epoxy. The following diagram illustrates the logical relationship between the structural features of the curing agent and the resulting flexural and tensile strength.
Caption: Relationship between curing agent structure and mechanical properties.
Conclusion
The selection of an aromatic diamine curing agent significantly influences the flexural and tensile strength of the resulting epoxy resin. Aromatic diamines with rigid backbones and optimal reactivity tend to form highly crosslinked networks, leading to superior mechanical properties. However, factors such as steric hindrance can impede the curing process and affect the final network structure. This guide provides a foundational understanding and comparative data to aid in the rational selection of aromatic diamine curing agents for high-performance epoxy applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [ouci.dntb.gov.ua]
- 3. gantrade.com [gantrade.com]
- 4. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijert.org [ijert.org]
Retrosynthesis Analysis
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